rec IGF-II (1-67) (human)
Description
An Overview of the Insulin-Like Growth Factor (IGF) Axis
The IGF axis is a multi-component system that plays a pivotal role in regulating cellular proliferation, differentiation, and survival. nih.govnih.gov Its actions are mediated through a sophisticated interplay of ligands, receptors, and binding proteins that collectively ensure precise control over cellular responses.
Components of the IGF System: Ligands, Receptors, and Binding Proteins
The primary components of the IGF system are:
Ligands: The principal ligands of the IGF system are insulin (B600854), insulin-like growth factor I (IGF-I), and insulin-like growth factor II (IGF-II). nih.govsemanticscholar.org These polypeptide hormones share structural similarities but have distinct physiological roles. frontiersin.org
Receptors: The biological effects of the IGF ligands are mediated through three main cell surface receptors: the IGF-I receptor (IGF-1R), the IGF-II receptor (IGF-2R, also known as the cation-independent mannose-6-phosphate (B13060355) receptor), and the insulin receptor (IR), which exists in two isoforms (IR-A and IR-B). nih.govmdpi.comahajournals.org The IGF-1R is crucial for the mitogenic and anti-apoptotic effects of both IGF-I and IGF-II. sinobiological.com The IGF-2R primarily functions to clear circulating IGF-II, acting as a signaling antagonist. nih.govirvinesci.com
Binding Proteins: The bioactivity of IGFs is further modulated by a family of six high-affinity IGF binding proteins (IGFBPs), designated IGFBP-1 through IGFBP-6. nih.govsemanticscholar.org These proteins can either inhibit or enhance IGF actions by controlling their availability to the receptors. mdpi.com They also possess intrinsic, IGF-independent biological activities. mdpi.comflinders.edu.au
| Component | Description | Primary Function(s) |
| Ligands | Polypeptide hormones | Regulate cell growth, differentiation, and metabolism. |
| IGF-I | 70-amino acid polypeptide | Primarily postnatal growth. |
| IGF-II | 67-amino acid polypeptide | Primarily fetal growth and development. nih.gov |
| Insulin | 51-amino acid polypeptide | Primarily metabolic control. |
| Receptors | Transmembrane proteins | Mediate the cellular effects of the ligands. |
| IGF-1R | Tyrosine kinase receptor | Mitogenesis, cell survival. sinobiological.com |
| IGF-2R | Mannose-6-phosphate receptor | Clearance of IGF-II. nih.gov |
| IR (A and B isoforms) | Tyrosine kinase receptor | Metabolic and mitogenic signaling. |
| Binding Proteins | Six distinct proteins (IGFBP-1 to -6) | Modulate the bioavailability and activity of IGFs. nih.govsemanticscholar.org |
Historical Context and Significance of Insulin-Like Growth Factor-II (IGF-II)
The discovery of IGF-II is intertwined with early research into insulin-like activities in the blood that could not be attributed to insulin itself. nih.gov Initially termed "non-suppressible insulin-like activity" (NSILA), this activity was later fractionated, leading to the identification of two distinct peptides: IGF-I and IGF-II. karger.com
IGF-II was soon recognized as a major fetal growth factor, playing a critical role during embryonic development. nih.govwikipedia.org Its gene, IGF2, located on chromosome 11, was one of the first identified to be subject to genomic imprinting, where only the paternally inherited allele is expressed. nih.govnih.gov Dysregulation of IGF-II expression has been linked to developmental disorders such as Beckwith-Wiedemann syndrome and certain cancers. wikipedia.orgnih.gov While its levels are highest during fetal life, IGF-II continues to be present in significant amounts in adults, where it is thought to have tissue-specific roles, including the maintenance of stem cell populations. nih.govflinders.edu.au
Defining Recombinant Human IGF-II (1-67)
The study of human IGF-II has been greatly advanced by the ability to produce it in large quantities through recombinant DNA technology. This has allowed for detailed structural and functional analyses, free from the complexities of isolating it from native sources.
Structural Characteristics of the Mature 67-Amino Acid Peptide
Mature human IGF-II is a single-chain polypeptide consisting of 67 amino acids with a molecular weight of approximately 7.5 kDa. nih.govthermofisher.com Its structure is organized into four domains: B, C, A, and D. encyclopedia.pub The sequence and three-dimensional structure of IGF-II share significant homology with IGF-I and pro-insulin. frontiersin.orgnih.gov The specific folding of the peptide is maintained by three intramolecular disulfide bonds. nih.gov
The precursor to mature IGF-II is prepro-IGF-II, a 180-amino acid protein. uece.br This precursor undergoes proteolytic processing, which includes the cleavage of a signal peptide and an E domain to yield the mature 67-amino acid form. uece.br
| Feature | Description |
| Amino Acid Length | 67 amino acids nih.gov |
| Molecular Weight | ~7.5 kDa thermofisher.com |
| Structure | Single polypeptide chain with B, C, A, and D domains encyclopedia.pub |
| Disulfide Bonds | Three intramolecular bonds nih.gov |
| Precursor | Prepro-IGF-II (180 amino acids) uece.br |
Production and Purification Methodologies for Recombinant Peptides
The production of recombinant human IGF-II (rec IGF-II) has been achieved in various expression systems, each with its own advantages and challenges. Common methodologies include:
Expression in Escherichia coli : E. coli is a widely used host for producing recombinant proteins due to its rapid growth and high yield. Recombinant human IGF-II has been successfully produced in E. coli, often as a fusion protein to facilitate purification. nih.gov For instance, IGF-II has been expressed as a fusion with a synthetic IgG-binding protein, allowing for efficient purification using IgG Sepharose affinity chromatography. nih.gov Subsequent cleavage of the fusion tag and further purification steps, such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC), are employed to obtain a highly purified and biologically active molecule. nih.gov
Expression in Baculovirus-Infected Insect Cells : Another successful system for producing recombinant IGF-II involves the use of baculovirus expression vectors in insect cells, such as those from the silkworm, Bombyx mori. nih.gov In this system, IGF-II can also be produced as a fusion protein. The purification process from infected larval bodies typically involves extraction with denaturing agents, followed by purification steps and a refolding process to ensure the correct three-dimensional structure and biological activity. nih.gov
Expression in Mammalian Cells : Mammalian cell lines, such as human embryonic kidney (HEK) 293 cells, can also be used to produce recombinant human pro-IGF-II. cellbiologics.com This system offers the advantage of providing post-translational modifications that are more similar to the native human protein.
The purification of recombinant IGF-II to homogeneity is crucial for its use in research and potential therapeutic applications. The methodologies employed aim to remove host cell proteins and other contaminants, resulting in a product with high purity and confirmed biological activity. nih.govnih.gov
Scope and Research Focus on rec IGF-II (1-67) (Human)
The availability of recombinant human IGF-II (1-67) has significantly broadened the scope of research into its physiological and pathophysiological roles. Current research focuses on several key areas:
Understanding Receptor Interactions: Detailed studies are ongoing to elucidate the precise molecular mechanisms of how IGF-II interacts with the IGF-1R and the IR-A isoform to elicit its mitogenic effects. nih.gov
Role in Disease: The involvement of IGF-II in various cancers and metabolic disorders is an active area of investigation. sinobiological.comnih.gov Recombinant IGF-II is a vital tool in these studies, helping to unravel its contribution to tumor growth and metabolic dysregulation.
Therapeutic Potential: The potent mitogenic and cell survival properties of IGF-II suggest its potential use in regenerative medicine and for treating conditions characterized by cell loss. However, its role in cancer necessitates a cautious approach to any therapeutic application.
Structural-Functional Relationships: Recombinant IGF-II allows for site-directed mutagenesis studies, which are instrumental in mapping the specific amino acid residues responsible for receptor binding and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOKMHRJZDYBFO-OZBNKPLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biosynthesis of Human Igf Ii
Gene Structure and Transcriptional Regulation of IGF2
Genomic Locus of the IGF2 Gene
The human gene encoding Insulin-like Growth Factor II (IGF-II), designated as IGF2, is situated on the short arm of chromosome 11 at position 15.5 (11p15.5). nih.govmdpi.com This chromosomal region is notable for hosting a cluster of imprinted genes, which are expressed in a parent-of-origin-specific manner. The IGF2 gene is located in close proximity to the H19 gene, a non-coding RNA, with the two genes being separated by approximately 80 to 90 kilobases. mdpi.com The IGF2/H19 locus also contains the insulin (B600854) (INS) gene, forming a critical imprinted gene cluster that is subject to complex regulatory mechanisms. nih.gov
The structure of the human IGF2 gene is complex, comprising 10 exons whose expression is orchestrated by multiple promoters. nih.gov The genomic organization of this locus, including the relative positions of IGF2, H19, and their shared regulatory elements, is crucial for the proper control of their expression during development.
| Feature | Description |
| Gene Name | IGF2 |
| Protein Product | Insulin-like Growth Factor II (IGF-II) |
| Chromosomal Location | 11p15.5 |
| Genomic Context | Part of an imprinted gene cluster |
| Neighboring Genes | H19, INS |
| Gene Structure | 10 exons |
Diverse Promoters and Their Role in Tissue-Specific Expression
The expression of the human IGF2 gene is intricately regulated through the activity of at least five distinct promoters, designated P0, P1, P2, P3, and P4. nih.govnih.gov These promoters are activated in a highly specific manner that varies with developmental stage and tissue type, leading to a diverse pattern of IGF2 transcription.
The promoters P2, P3, and P4 are predominantly active during fetal development in a wide range of tissues. pnas.org After birth, the activity of these fetal promoters is significantly downregulated in most organs. pnas.org In contrast, promoter P1 directs a low level of IGF2 expression primarily in the adult liver. pnas.org The P0 promoter shows activity in the placenta and fetal skeletal muscle. pnas.org
This promoter switching is a key mechanism for controlling the levels and timing of IGF-II production. For instance, the high levels of IGF-II required for embryonic and fetal growth are driven by the strong fetal promoters (P2-P4). nih.gov In adulthood, the expression is largely restricted to specific tissues like the liver, under the control of a different promoter (P1). pnas.orgnih.gov Interestingly, while most tissues exhibit monoallelic expression of IGF2, the adult liver shows biallelic expression, a phenomenon linked to the activity of the P1 promoter. nih.govsigmaaldrich.com
| Promoter | Primary Site of Activity | Developmental Stage |
| P0 | Placenta, Fetal Skeletal Muscle | Fetal |
| P1 | Liver | Adult |
| P2 | Various Fetal Tissues | Fetal |
| P3 | Various Fetal Tissues | Fetal |
| P4 | Various Fetal Tissues | Fetal |
Epigenetic Regulation: Imprinting and Allelic Expression Patterns
The IGF2 gene is a classic example of genomic imprinting, an epigenetic phenomenon where a gene is expressed from only one of the two parental alleles. nih.govmedlineplus.gov In the vast majority of human tissues, IGF2 is expressed exclusively from the paternally inherited chromosome, while the maternal allele is silenced. nih.govnih.gov This monoallelic expression is critical for normal development, and its disruption can lead to growth disorders. pnas.orgmedlineplus.gov
The epigenetic control of IGF2 imprinting is primarily governed by a region located between the IGF2 and H19 genes known as the Imprinting Control Region 1 (ICR1), also referred to as the H19/IGF2 Intergenic Differentially Methylated Region (IG-DMR). nih.govmdpi.com This region contains binding sites for the zinc-finger protein CTCF.
The key to this regulation lies in the differential methylation of the ICR1 on the parental alleles. medlineplus.gov
On the maternal allele , the ICR1 is unmethylated. This allows the CTCF protein to bind, creating an insulator that blocks downstream enhancers from accessing the IGF2 promoters, thereby silencing the maternal IGF2 gene. mdpi.com
On the paternal allele , the ICR1 is hypermethylated. This methylation prevents CTCF from binding, lifting the insulator effect. Consequently, the enhancers can interact with the IGF2 promoters, leading to the transcription of the paternal IGF2 allele. mdpi.com
In addition to the ICR1, other differentially methylated regions (DMRs) within the IGF2 gene itself (DMR0, DMR1, DMR2) contribute to this complex regulatory network. nih.gov Loss of imprinting (LOI), which results in biallelic expression of IGF2, is a common finding in various cancers and is associated with an increased production of the IGF-II protein. medlineplus.gov
Post-Translational Processing and Maturation of IGF-II Precursors
Prepro-IGF-II and Pro-IGF-II Intermediates
The initial product translated from IGF2 mRNA is a 180-amino acid precursor protein known as prepro-IGF-II. nih.govuece.br This precursor is composed of several domains:
An N-terminal signal peptide of 24 amino acids, which directs the protein into the secretory pathway.
The 67-amino acid sequence that will become the mature IGF-II protein.
A C-terminal extension of 89 amino acids, referred to as the E-domain. nih.gov
Within the endoplasmic reticulum, the 24-amino acid signal peptide is cleaved off by a signal peptidase. uece.br This cleavage event generates the 156-amino acid pro-IGF-II, which is the direct precursor to mature IGF-II. uece.brresearchgate.net Pro-IGF-II then undergoes further modifications and proteolytic processing as it transits through the Golgi apparatus. This processing is often incomplete, leading to the secretion of various forms of pro-IGF-II, collectively known as "big" IGF-II, into the circulation. uece.br
| Precursor | Total Amino Acids | Key Features |
| Prepro-IGF-II | 180 | Initial translation product; contains a 24-amino acid signal peptide. |
| Pro-IGF-II | 156 | Signal peptide removed; contains mature IGF-II sequence and an 89-amino acid E-domain. |
Enzymatic Cleavage and the Role of Prohormone Convertases
The maturation of pro-IGF-II into the biologically active 67-amino acid IGF-II requires precise enzymatic cleavage to remove the C-terminal E-domain. uece.br This critical step is carried out by members of the subtilisin-like proprotein convertase (PC) family of serine endoproteases. nih.govnih.gov These enzymes recognize and cleave at specific basic amino acid residues within precursor proteins. lsuhsc.edu
Studies have shown that several proprotein convertases can process pro-IGF-II. Enzymes such as furin, PACE4, PC6A, and PC6B have been demonstrated to enhance the cleavage of pro-IGF-II. nih.govresearcher.life The cleavage occurs at specific arginine (Arg) residues. One identified cleavage site is at Arg104, which requires basic residues at both the P1 (Arg104) and P4 (Arg101) positions for efficient proteolysis. nih.govresearcher.life Another convertase, prohormone convertase 4 (PC4), has also been implicated in the processing that yields the final mature IGF-II (1-67). uece.br
The processing of pro-IGF-II is a regulated and often incomplete process. The extent of cleavage can vary, resulting in the presence of not only mature IGF-II but also partially processed pro-IGF-II peptides in circulation, which may have their own distinct biological activities. nih.gov
Formation of Mature IGF-II (1-67) and "Big" IGF-II Forms
The biosynthesis of Insulin-like Growth Factor II (IGF-II) is a complex, multi-step process involving the post-translational modification of a larger precursor molecule. The initial translation product is prepro-IGF-II, a 180-amino acid polypeptide. nih.gov This precursor undergoes cleavage of a 24-amino acid N-terminal signal peptide to yield pro-IGF-II, which has 156 amino acids. uece.brnih.gov
Further processing of pro-IGF-II is required to generate the biologically active forms of the hormone. This processing is incomplete, leading to the secretion of several different forms of IGF-II. uece.br The mature form of IGF-II is a 67-amino acid polypeptide, designated as IGF-II (1-67), with a molecular weight of approximately 7.5 kDa. pnas.orgstemcell.com
In addition to the mature form, larger variants known as "Big" IGF-II are also produced. pnas.org These forms arise from incomplete cleavage of the C-terminal E-domain of pro-IGF-II. uece.br Two notable "Big" IGF-II forms that have been identified in human serum are IGF-II (1-104) and IGF-II (1-87). pnas.orgnih.gov These larger forms, which can range in size from 10 to 18 kDa, constitute about 10-20% of the total circulating IGF-II. uece.br
The conversion of pro-IGF-II to its mature and "Big" forms is facilitated by specific enzymes. Proprotein convertase 4 (PC4) has been identified as a key enzyme in this process, capable of cleaving pro-IGF-II at specific sites to generate both "Big" IGF-II and mature IGF-II (1-67). pnas.orgcambridge.org This enzymatic cleavage is a critical step in the activation of IGF-II. pnas.org
Table 1: Major Secreted Forms of Human IGF-II
| Form | Amino Acid Length | Approximate Molecular Weight (kDa) | Description |
|---|---|---|---|
| pro-IGF-II | 156 | ~20-26 | The initial precursor form after signal peptide cleavage. nih.gov |
| "Big" IGF-II (1-104) | 104 | 11-17 | An incompletely processed form containing a portion of the E-domain. pnas.org |
| "Big" IGF-II (1-87) | 87 | 11-17 | Another incompletely processed form with a shorter E-domain fragment. pnas.orgnih.gov |
| Mature IGF-II (1-67) | 67 | 7.5 | The fully processed, mature form of the hormone. pnas.orgstemcell.com |
Other Post-Translational Modifications and Their Functional Implications
Beyond proteolytic cleavage, other post-translational modifications, particularly O-glycosylation, play a significant role in the function of IGF-II. The E-domain of pro-IGF-II can be O-glycosylated, and this modification is a prerequisite for its further proteolysis by prohormone convertase 4 (PC4) to yield mature IGF-II (1-67). uece.br
The glycosylation status of "Big" IGF-II forms has important functional consequences. Glycosylated "Big" IGF-II has a reduced affinity for the acid-labile subunit (ALS), which is a component of the ternary complex that stabilizes IGFs in the circulation. nih.gov This hindrance of ternary complex formation can lead to an increase in the bioavailability of "Big" IGF-II, allowing it to more readily interact with its receptors. nih.gov
While both mature IGF-II and "Big" IGF-II can bind to the IGF-1 receptor (IGF-1R) and the insulin receptor isoform A (IR-A) to exert their biological effects, their binding affinities and subsequent signaling can differ. nih.govoup.com For instance, "Big" IGF-II purified from the sera of patients with non-islet cell tumor hypoglycemia (NICTH) has demonstrated a higher insulin-like activity compared to mature IGF-II. nih.gov The increased bioavailability and altered receptor interactions of "Big" IGF-II forms are thought to be significant in both normal physiology and in pathological conditions such as certain types of cancer. oup.com
Table 2: Functional Implications of IGF-II Post-Translational Modifications
| Modification | Effect | Functional Implication |
|---|---|---|
| Proteolytic Cleavage | Generation of mature IGF-II and "Big" IGF-II forms. pnas.org | Activation of IGF-II and creation of multiple bioactive forms. pnas.org |
| O-glycosylation of E-domain | Enables further proteolysis by PC4. uece.br | Essential for the formation of mature IGF-II. uece.br |
| Glycosylation of "Big" IGF-II | Decreased affinity for ALS and reduced ternary complex formation. nih.govnih.gov | Increased bioavailability and enhanced interaction with receptors. nih.gov |
Receptor Interactions and Signal Transduction Pathways of Rec Igf Ii 1 67 Human
Binding to the Type 1 Insulin-Like Growth Factor Receptor (IGF-1R)
The IGF-1R is a key mediator of the physiological and pathophysiological actions of rec IGF-II (1-67). manchester.ac.ukuece.br The binding of rec IGF-II (1-67) to this receptor initiates a series of molecular events that culminate in a cellular response.
Rec IGF-II (1-67) binds to the IGF-1R with high affinity, although this affinity is generally reported to be up to an order of magnitude lower than that of Insulin-Like Growth Factor-I (IGF-I). nih.gov The interaction is characterized by specific kinetic parameters that define the strength and stability of the ligand-receptor complex. Studies using various binding assay methodologies have quantified this interaction, revealing dissociation constants (Kd) and IC50 values in the low nanomolar range, confirming a potent binding relationship. For instance, BIAcore analysis has determined a Kd value of 23 nM for IGF-II binding to a recombinant IGF-1R, while other cell-receptor binding assays have reported a Kd of 0.7 nM. researchgate.net Another study using immunocaptured receptors reported an IC50 value of 0.53 nM for IGF-II. flinders.edu.au
| Ligand | Receptor | Binding Affinity Metric | Reported Value (nM) | Assay Method | Source |
|---|---|---|---|---|---|
| rec IGF-II (1-67) (human) | IGF-1R | Kd | 0.7 | Cell-Receptor Binding Assay | researchgate.net |
| rec IGF-II (1-67) (human) | IGF-1R | Kd | 23 | BIAcore Analysis | researchgate.net |
| rec IGF-II (1-67) (human) | IGF-1R | IC50 | 0.53 | Immunocaptured Receptor Assay | flinders.edu.au |
| IGF-I | IGF-1R | Kd | 0.16 | Cell-Receptor Binding Assay | researchgate.net |
| IGF-I | IGF-1R | Kd | 4.45 | BIAcore Analysis | researchgate.net |
The binding of rec IGF-II (1-67) to the extracellular α-subunits of the IGF-1R induces a significant conformational change in the receptor's structure. nih.gov This structural rearrangement is the critical event that triggers the receptor's intrinsic tyrosine kinase activity, located in the intracellular β-subunits. nih.govmdpi.com The activation process involves the trans-autophosphorylation of the kinase domains, where one β-subunit of the homodimeric receptor phosphorylates specific tyrosine residues on the other. nih.gov The first step in this signaling cascade is the phosphorylation of three key tyrosine residues within the activation loop of the kinase domain: Y1131, Y1135, and Y1136. nih.gov This autophosphorylation event fully activates the kinase, enabling it to phosphorylate other intracellular substrate proteins. nih.gov
Once activated, the IGF-1R serves as a docking site for various intracellular substrate proteins, most notably the Insulin (B600854) Receptor Substrate (IRS) proteins. nih.govmdpi.com The phosphorylated tyrosine residues on the activated receptor are recognized by these substrates, which are then themselves phosphorylated. nih.gov This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). manchester.ac.ukmdpi.complos.org
PI3K activation initiates a critical signaling cascade by converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating downstream kinases, most importantly Protein Kinase B (AKT). mdpi.complos.orgnih.govnih.gov The PI3K/AKT pathway is a central regulator of cell survival and growth. manchester.ac.ukplos.org Its activation by rec IGF-II (1-67) promotes cell survival by inhibiting apoptotic processes and stimulates protein synthesis and cell growth. manchester.ac.ukaacrjournals.org
In addition to the PI3K/AKT pathway, the activation of IGF-1R by rec IGF-II (1-67) also triggers the Ras-Raf-MEK-ERK signaling cascade, commonly known as the MAPK/ERK pathway. nih.govmdpi.comcellsignal.comwikipedia.org This is typically initiated when phosphorylated IRS proteins or other adaptor proteins like Shc recruit the Grb2/SOS complex, which in turn activates the small GTPase Ras. wikipedia.org Activated Ras initiates a kinase cascade that results in the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). cellsignal.comwikipedia.org The MAPK/ERK pathway is primarily associated with mitogenic responses, including the regulation of gene expression that leads to cell proliferation and differentiation. wikipedia.orgnih.gov
Furthermore, evidence suggests that IGF-1R activation can also stimulate the c-Jun N-terminal kinase (JNK) pathway. nih.gov Studies have shown that insulin and IGFs can activate both ERK1/2 and JNK signaling, which contributes to cell cycle acceleration and anti-apoptotic effects. nih.gov
Interaction with Insulin Receptor (IR) Isoforms
Rec IGF-II (1-67) is unique among the insulin-like growth factors in its ability to bind with high affinity not only to the IGF-1R but also to a specific isoform of the insulin receptor. nih.govoup.com
The human insulin receptor exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of exon 11. oup.comoup.com The IR-B isoform includes the 12 amino acids encoded by this exon, whereas the IR-A isoform does not. uece.broup.com This structural difference has profound implications for ligand binding specificity.
Rec IGF-II (1-67) exhibits a marked differential binding preference for these two isoforms. It binds with high affinity to the IR-A isoform, with an affinity that is only slightly weaker than its affinity for the IGF-1R. nih.govoup.comnih.gov In contrast, its affinity for the IR-B isoform is significantly lower. nih.govoup.com Quantitative studies have demonstrated this disparity; for example, one report indicated that IGF-II binds to IR-A with an IC50 of 18.2 nM, while its IC50 for IR-B was 68 nM, showing a 3.7-fold higher affinity for IR-A. researchgate.net Another study measured an IC50 of 15.21 nM for IGF-II binding to IR-A. nih.gov This high-affinity interaction with IR-A allows rec IGF-II (1-67) to initiate mitogenic signaling through this receptor, a pathway that is particularly relevant in fetal development and in various cancers where the IR-A isoform is often overexpressed. oup.comnih.govresearchgate.net
| Ligand | Receptor Isoform | Binding Affinity Metric | Reported Value (nM) | Fold Difference (IR-A vs IR-B) | Source |
|---|---|---|---|---|---|
| rec IGF-II (1-67) (human) | IR-A | IC50 | 15.21 | N/A | nih.gov |
| rec IGF-II (1-67) (human) | IR-A | IC50 | 18.2 | researchgate.net | |
| rec IGF-II (1-67) (human) | IR-B | IC50 | 68 | 3.7x lower affinity than IR-A | researchgate.net |
| Insulin | IR-A | EC50 | 1.57 | N/A | nih.gov |
| Insulin | IR-A | IC50 | 18.9 | oup.com | |
| Insulin | IR-B | IC50 | 4.1 | 4.6x higher affinity than IR-A | oup.com |
Distinct Signaling Outputs from IR-A versus IR-B Activation
The insulin receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of exon 11. nih.govmdpi.com These isoforms exhibit differential binding affinities for insulin-like growth factor II (IGF-II) and consequently mediate distinct downstream signaling pathways.
IR-A demonstrates a significantly higher affinity for IGF-II compared to IR-B. nih.govnih.gov This interaction with IR-A primarily triggers mitogenic and anti-apoptotic signals. nih.govnih.gov In contrast, IR-B, which binds IGF-II with lower affinity, is more closely associated with metabolic signaling. mdpi.comresearchgate.net
Activation of IR-A by IGF-II has been shown to preferentially stimulate the Ras/MAPK pathway, leading to cell proliferation and survival. researchgate.netmanchester.ac.uk Conversely, insulin binding to IR-B tends to activate the PI3K/Akt pathway, which is central to metabolic processes such as glucose uptake and glycogen (B147801) synthesis. mdpi.comnih.gov However, it is important to note that both isoforms can activate both pathways, but the relative intensity and downstream effects differ. nih.gov For instance, in certain cellular contexts, IGF-II binding to IR-A leads to a higher ratio of p70S6K:Akt and ERK1/2:Akt activation compared to insulin, resulting in enhanced cell migration. nih.gov In contrast, insulin-mediated activation of the PI3K/Akt pathway through its primary receptor exhibits more potent anti-apoptotic effects than IGF-II. nih.gov
The specific cellular response to IGF-II is therefore highly dependent on the relative expression levels of IR-A and IR-B in a given tissue. nih.gov Tissues with a higher proportion of IR-A are more responsive to the growth-promoting effects of IGF-II. nih.govmdpi.com
Table 1: Comparison of Signaling Outputs from IR-A and IR-B Activation by IGF-II
| Feature | IR-A Activation by IGF-II | IR-B Activation by IGF-II |
| Binding Affinity | High nih.govnih.gov | Low mdpi.comresearchgate.net |
| Primary Signaling Pathway | Preferentially Ras/MAPK pathway researchgate.netmanchester.ac.uk | Primarily associated with metabolic signaling (PI3K/Akt pathway) mdpi.comnih.gov |
| Primary Cellular Response | Mitogenic, anti-apoptotic, cell migration nih.govnih.gov | Metabolic (e.g., glucose uptake, glycogen synthesis) mdpi.comnih.gov |
| Key Downstream Effectors | Higher p70S6K:Akt and ERK1/2:Akt ratios nih.gov | Activation of PI3K class II-like activity and PKB nih.gov |
Engagement with the IGF-II/Mannose-6-Phosphate (B13060355) Receptor (IGF2R/M6PR)
The IGF-II/Mannose-6-Phosphate Receptor (IGF2R), also known as the cation-independent mannose-6-phosphate receptor (CI-MPR), is a multifunctional protein that plays a crucial role in regulating the bioavailability of IGF-II. wikipedia.orggenecards.orgusbio.net
Role of IGF2R as a Ligand Scavenger and Degradation Pathway
A primary function of IGF2R is to act as a clearance receptor for IGF-II. nih.govnih.gov It binds IGF-II on the cell surface and facilitates its internalization and subsequent degradation in lysosomes. wikipedia.orgrndsystems.com This process effectively reduces the concentration of extracellular IGF-II, thereby limiting its ability to activate signaling receptors like the IGF-1R and IR-A. researchgate.netcancerindex.org
The extracellular domain of IGF2R contains 15 homologous repeats, with repeat 11 being the primary binding site for IGF-II. rndsystems.comnih.gov Upon binding, the IGF-II/IGF2R complex is internalized via clathrin-coated vesicles. wikipedia.org Following internalization, the complex is transported to late endosomes, where the acidic environment causes the dissociation of IGF-II from the receptor. The IGF2R is then recycled back to the cell surface, while the unbound IGF-II is targeted to lysosomes for degradation. rndsystems.com This scavenging function of IGF2R is considered a tumor suppressor mechanism, as loss of IGF2R function can lead to increased levels of IGF-II and consequently, enhanced cell growth and proliferation. nih.govresearchgate.net
Potential Non-Signaling Roles and Functional Interplay with Signaling Receptors
While IGF2R is primarily considered a non-signaling receptor in the context of the classical tyrosine kinase pathways activated by IGF-1R and IR, it does have important non-signaling functions and can indirectly influence signaling outcomes. nih.govcancerindex.org
The main function of IGF2R, independent of IGF-II binding, is the transport of newly synthesized mannose-6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to the lysosomes. wikipedia.orgnih.gov This is essential for proper lysosomal function.
Functionally, IGF2R's role as a scavenger of IGF-II directly impacts the activity of signaling receptors. By reducing the amount of available IGF-II, IGF2R modulates the extent of IGF-1R and IR-A activation. cancerindex.org This interplay is crucial for maintaining normal cellular growth and development. biologists.com Some studies suggest that IGF2R may have more complex roles, potentially influencing cell signaling in an IGF-II-independent manner or through interactions with other cell surface proteins, but these mechanisms are not yet fully elucidated. cancerindex.orgnih.gov
Role of IGF Binding Proteins (IGFBPs) in Modulating Receptor Access
The bioavailability and activity of IGF-II are tightly regulated by a family of six high-affinity IGF binding proteins (IGFBPs). nih.gov These proteins play a critical role in controlling the access of IGF-II to its signaling receptors.
Specific Interactions with IGFBP Subtypes (e.g., IGFBP-1, -2, -3, -4, -6)
Each of the six IGFBPs (IGFBP-1 to -6) exhibits distinct patterns of expression and varying affinities for IGF-I and IGF-II. nih.gov Generally, IGFBPs bind both IGF-I and IGF-II with high affinity, often higher than the affinity of the IGF receptors themselves. nih.gov
IGFBP-1 and IGFBP-2: These are the most abundant IGFBPs in adult circulation and have been shown to modulate the transport of IGFs across vascular compartments. nih.gov IGFBP-2 has a particularly high affinity for IGF-II, suggesting it may be a primary regulator of IGF-II bioavailability. mdpi.com
IGFBP-3: This is the most abundant IGFBP in the circulation and forms a ternary complex with IGF-II and an acid-labile subunit (ALS). nih.gov This large complex is confined to the vasculature and serves as a circulating reservoir of IGF-II.
IGFBP-4: This binding protein is known to inhibit IGF-I activity, and this inhibition can be reversed by proteases that cleave IGFBP-4. researchgate.net
IGFBP-6: This IGFBP has a significantly higher affinity for IGF-II than for IGF-I, making it a specific modulator of IGF-II action.
The interaction of IGF-II with different IGFBP subtypes can either inhibit or potentiate its biological activity, depending on the specific cellular context, the presence of proteases that cleave the IGFBPs, and the association of IGFBPs with the extracellular matrix. nih.gov
Impact on IGF-II Bioavailability and Half-Life
IGFBPs are the primary determinants of IGF-II's bioavailability and half-life in the circulation. nih.gov Unbound IGF-II has a very short half-life of approximately 10 minutes. nih.gov
When bound to an IGFBP in a binary complex, the half-life of IGF-II is extended to about 30-90 minutes. nih.gov The formation of the 150 kDa ternary complex with IGFBP-3 and ALS dramatically increases the half-life to between 12 and 15 hours. nih.govresearchgate.net This ternary complex acts as a large circulating reservoir, ensuring a stable supply of IGF-II to tissues throughout the body. nih.gov
By sequestering IGF-II, IGFBPs limit its immediate availability to bind to cell surface receptors. nih.gov However, the release of IGF-II from these complexes, often facilitated by IGFBP-specific proteases, allows for controlled local delivery of the growth factor to target tissues. nih.gov This intricate system of IGFBPs provides a sophisticated mechanism for regulating the potent biological activities of IGF-II.
Table 2: Impact of IGFBPs on IGF-II Half-Life
| IGF-II State | Approximate Half-Life | Primary Function |
| Unbound (Free) IGF-II | ~10 minutes nih.gov | Rapid clearance |
| Binary Complex (IGF-II + IGFBP) | 30-90 minutes nih.gov | Extended half-life, transport |
| Ternary Complex (IGF-II + IGFBP-3 + ALS) | 12-15 hours nih.govresearchgate.net | Circulating reservoir, long-term stability |
Proteolytic Regulation of IGFBPs and its Effect on IGF-II Action
The biological actions of Insulin-like Growth Factor II (IGF-II) are intricately modulated by a family of six high-affinity IGF binding proteins (IGFBPs), designated IGFBP-1 through IGFBP-6. unc.edunih.gov These proteins bind IGF-II with an affinity that is comparable to or significantly greater than that of the type 1 IGF receptor (IGF-1R), thereby sequestering the growth factor and controlling its bioavailability. unc.edunih.govnih.gov A primary mechanism for liberating IGF-II from these complexes, thus allowing it to interact with its receptor, is the proteolytic cleavage of IGFBPs. nih.govresearchgate.netoup.com This enzymatic process is a critical checkpoint in regulating the local activity of IGF-II in various tissues and physiological conditions. unc.eduresearchgate.net
Proteolysis typically occurs within the central, non-conserved linker domain of the IGFBP molecule. unc.edu This cleavage results in N- and C-terminal fragments that possess a substantially reduced affinity for IGF-II, effectively increasing the concentration of free, bioactive IGF-II at the cellular level. unc.edunih.govresearchgate.net This release mechanism allows IGF-II to bind to and activate the IGF-1R, initiating downstream signaling pathways that mediate cellular processes such as proliferation, differentiation, and survival. oup.comnih.gov
Several distinct proteases have been identified that target specific IGFBPs. The regulation of these proteases, in turn, provides a sophisticated layer of control over IGF-II action. unc.edunih.gov A well-characterized example is Pregnancy-Associated Plasma Protein-A (PAPP-A), a metalloprotease that specifically cleaves IGFBP-4 and IGFBP-5. nih.govnih.govoup.com Other enzymes, such as plasmin, have been shown to cleave IGFBP-2 and IGFBP-3. unc.edunih.gov
The susceptibility of certain IGFBPs to proteolysis is further regulated by the presence of IGF-II itself. The cleavage of IGFBP-4 by PAPP-A, for instance, is strictly IGF-dependent. nih.govoup.com It is proposed that the binding of IGF-II to IGFBP-4 induces a conformational change that exposes the protease cleavage site. nih.gov Similarly, PAPP-A-mediated degradation of IGFBP-2 is enhanced in the presence of IGF-II. oup.com In contrast, PAPP-A can cleave IGFBP-5 in an IGF-independent manner, highlighting the diverse regulatory strategies employed within the IGF system. nih.govoup.com
The functional consequence of this proteolysis is a dramatic shift in binding affinity. Cleavage of IGFBP-4 and IGFBP-5 by PAPP-A can lead to a 20- to 1000-fold reduction in their affinity for IGFs. oup.com Studies on neuroblastoma cells have shown that plasmin-induced proteolysis of IGFBP-2 results in a five-fold loss of affinity for IGF-II, which correlates with an enhancement of IGF-II-mediated cell proliferation. nih.gov By diminishing the sequestration capacity of IGFBPs, proteolysis serves as a potent local switch to amplify IGF-II signaling. researchgate.netnih.govnih.gov
The table below summarizes the proteolytic regulation for several key IGFBPs and the resulting impact on IGF-II availability.
| IGFBP | Known Protease(s) | IGF-II Dependence | Effect on IGF-II Affinity | Impact on IGF-II Action |
|---|---|---|---|---|
| IGFBP-2 | PAPP-A, Plasmin | Enhanced by IGF-II | Significantly reduced (e.g., ~5-fold decrease with plasmin) nih.gov | Increased bioavailability and potentiation of mitogenic effects nih.gov |
| IGFBP-3 | Plasmin, others | Generally considered IGF-independent | Substantially reduced unc.edu | Increased availability of free IGF-II nih.gov |
| IGFBP-4 | PAPP-A | Strictly dependent on IGF-II nih.govoup.com | Drastically reduced (20- to 1000-fold) oup.com | Potent local release of IGF-II, enhancing its anabolic effects oup.comoup.com |
| IGFBP-5 | PAPP-A | Independent of IGF-II nih.govoup.com | Drastically reduced (20- to 1000-fold) oup.com | Increased availability of free IGF-II oup.com |
Biological and Physiological Actions of Rec Igf Ii 1 67 Human
Cellular Proliferation and Differentiation Modulation
rec IGF-II (1-67) is a significant regulator of cell growth, survival, and movement. Its actions are mediated primarily through the insulin-like growth factor 1 receptor (IGF-1R) and, to a lesser extent, the insulin (B600854) receptor.
Mitogenic Effects in Various Cell Types
rec IGF-II (1-67) exhibits potent mitogenic (cell proliferation-stimulating) activity across a diverse range of cell types. This is a fundamental aspect of its physiological function, contributing to tissue growth and maintenance.
Research has demonstrated the proliferative effects of IGF-II in various cell lines and tissues:
Trophoblasts: As a key regulator of placental development, mature IGF-II (1-67) stimulates the proliferation of trophoblast cells, which are vital for the implantation of the embryo and the formation of the placenta.
Fibroblasts: Studies have shown that IGF-II isoforms can stimulate the proliferation of fibroblasts, cells crucial for the synthesis of the extracellular matrix and collagen, highlighting its role in tissue repair and remodeling. dbaitalia.it
Chondrocytes: IGF-II is involved in the growth and development of cartilage by promoting the proliferation of chondrocytes, the cells responsible for cartilage formation. oup.com
Cancer Cells: The mitogenic properties of IGF-II are also implicated in the proliferation of various cancer cells. Elevated levels of IGF-II have been associated with an increased risk and progression of certain cancers, including colorectal cancer. creative-peptides.com
| Cell Type | Observed Mitogenic Effect | Primary Receptor Involved |
|---|---|---|
| Trophoblasts | Stimulation of proliferation and migration | IGF-1R |
| Fibroblasts | Stimulation of proliferation | IGF-1R |
| Chondrocytes | Promotion of proliferation | IGF-1R |
| Various Cancer Cells | Stimulation of proliferation | IGF-1R, Insulin Receptor |
Influence on Cell Survival and Apoptosis Pathways
rec IGF-II (1-67) plays a significant role in promoting cell survival by inhibiting apoptosis, or programmed cell death. This anti-apoptotic function is critical for normal tissue development and homeostasis. Overactivation of these survival pathways can contribute to the development of diseases such as cancer. semmelweis.hu
The binding of IGF-II to the IGF-1R activates downstream signaling cascades, most notably the PI3K/Akt pathway. Activation of Akt (also known as protein kinase B) leads to the phosphorylation and inactivation of several pro-apoptotic proteins. This includes members of the Bcl-2 family, which are key regulators of the intrinsic apoptosis pathway. While direct studies on rec IGF-II (1-67) are limited, the broader IGF signaling literature suggests that it can influence the expression and activity of proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), thereby shifting the cellular balance towards survival. Furthermore, IGF signaling has been shown to inhibit the activity of caspases, a family of proteases that are the central executioners of apoptosis.
Regulation of Cell Migration and Invasion
Cell migration and invasion are fundamental processes in development, tissue repair, and also in pathological conditions like cancer metastasis. rec IGF-II (1-67) has been shown to be a potent stimulator of these processes in certain cell types.
A key example is the role of mature IGF-II (1-67) in promoting the migration and invasion of extravillous trophoblasts during placentation. nih.gov This process is essential for the proper implantation of the placenta into the uterine wall, which is critical for fetal nourishment. The activation of the PI3K/Akt pathway upon IGF-II binding to its receptor is a key mechanism driving this migratory and invasive phenotype. nih.gov
Role in Developmental Processes
rec IGF-II (1-67) is a pivotal growth factor during embryonic and fetal development, with its expression being particularly high during these stages. creative-peptides.com
Critical Functions in Embryonic Growth and Development
IGF-II is indispensable for normal embryonic and fetal growth. oup.com Its expression is widespread in embryonic tissues, where it stimulates growth and differentiation. creative-peptides.com While research on the specific role of the (1-67) fragment in all aspects of organogenesis is ongoing, the importance of IGF-II as a whole is well-established in several developmental processes:
Central Nervous System Development: IGFs, including IGF-II, are involved in the proliferation and differentiation of neuronal progenitors, as well as neurite outgrowth. creative-peptides.com
Cardiogenesis: The IGF signaling pathway is understood to play a role in heart development.
General Fetal Growth: Studies in animal models have demonstrated that the absence of IGF-II results in significant fetal growth restriction. oup.com
The processing of pro-IGF-II to the mature IGF-II (1-67) form is a critical step in its activation and is essential for its growth-promoting functions during fetal development. oup.com
Contribution to Placental Development and Function
The placenta is a primary site of IGF-II expression and action during pregnancy. Mature IGF-II (1-67) is a principal regulator of placental size and its capacity for nutrient exchange. creative-peptides.comnih.gov It achieves this by stimulating the proliferation and migration of trophoblast cells, as previously mentioned.
The synthesis of mature IGF-II (1-67) within the placenta is a tightly regulated process. The precursor, pro-IGF-II, is cleaved by the enzyme proprotein convertase 4 (PC4) to generate the active form. nih.gov Aberrant processing of pro-IGF-II, leading to reduced levels of mature IGF-II (1-67), has been linked to conditions such as intrauterine growth restriction (IUGR), highlighting the critical role of this compound in ensuring a healthy pregnancy.
| Developmental Process | Specific Function of rec IGF-II (1-67) | Consequence of Dysregulation |
|---|---|---|
| Embryonic Growth | Stimulates proliferation and differentiation of various embryonic tissues. | Fetal growth restriction. |
| Placental Development | Promotes trophoblast proliferation and migration, regulating placental size and function. | Intrauterine Growth Restriction (IUGR). |
| Central Nervous System Development | Contributes to neuronal progenitor proliferation and differentiation. | Potential for neurological developmental abnormalities. |
| Cardiogenesis | Participates in heart development. | Potential for congenital heart defects. |
Influence on Organ and Tissue Maturation
Recombinant Insulin-like Growth Factor-II (rec IGF-II), specifically the (1-67) human form, is a critical regulator of fetal growth and development. nih.gov It is highly expressed in fetal tissues and is involved in the maturation and development of various tissues, particularly those derived from the mesoderm. nih.gov Studies have shown that IGF-II plays a direct role in the differentiation of mesoderm into myoblasts by upregulating the expression of MyoD, a key transcription factor that determines musculoskeletal fate. nih.gov
Furthermore, IGF-II is implicated in the development and organization of the growth plate, which is crucial for longitudinal bone growth, through the regulation of glucose metabolism. nih.gov Its influence extends to angiogenesis, where it promotes the differentiation of mouse embryonic stem cells into mesodermal and then endothelial cells. nih.gov In human umbilical vein endothelial cells (HUVEC), IGF-II activates sprouting, leading to the activation of endothelial cells and vasodilation. nih.gov The maintenance of "tip cells," a specialized type of endothelial cell that guides new blood vessel formation, is also dependent on IGF-II and its receptor, IGF-1R. nih.gov
In the context of specific organs, IGF-II is involved in hepatocyte proliferation in mice and plays a role in regulating pancreatic size and function. nih.gov IGF-II synthesized in the pancreatic mesenchyme has a paracrine effect on the proliferation of pancreatic β-cells, thereby influencing the size and function of the exocrine pancreas during both pre- and postnatal periods. nih.gov Research on developing rat metanephroi (embryonic kidneys) in organ culture has demonstrated that these tissues produce both IGF-I and IGF-II, and both are necessary for their growth and development in vitro. semanticscholar.org The addition of antibodies against IGF-II to these cultures prevents this growth and development, highlighting its essential role in renal organogenesis. semanticscholar.org
Table 1: Influence of rec IGF-II (1-67) (human) on Organ and Tissue Maturation
| Tissue/Organ | Specific Action of IGF-II | Outcome |
|---|---|---|
| Mesoderm | Upregulates MyoD expression | Differentiation into myoblasts |
| Growth Plate | Regulates glucose metabolism | Development and organization |
| Endothelial Cells | Activates sprouting in HUVEC | Angiogenesis and vasodilation |
| Liver | Promotes proliferation | Hepatocyte proliferation |
| Pancreas | Paracrine effect on β-cells | Regulation of pancreatic size and function |
| Kidney (Metanephros) | Essential for in vitro growth | Promotes renal organogenesis |
Tissue-Specific Activities
rec IGF-II (1-67) (human) is a significant factor in the homeostasis of skeletal muscle and cartilage tissue. It acts on striated skeletal muscle to influence its maturation, maintenance, and healing. nih.gov The transcription of the IGF2 gene in skeletal muscle is dependent on the P3 promoter and the mTOR protein. nih.gov The actions of IGF-II are mediated through its binding to the IGF-1 receptor (IGF-1R), which initiates the PI3K/Akt signaling cascade. This pathway is essential for the differentiation of mesenchymal stem cells into musculoskeletal cells. nih.gov
While much of the focus on postnatal muscle adaptation has been on IGF-I, it is recognized that both IGF-I and IGF-II are important for the pre- and postnatal development of skeletal muscle. physiology.org In humans, unlike in rodents where its expression diminishes after birth, IGF-II continues to be expressed throughout life and is considered an important modulator of muscle growth and differentiation. mdpi.com Autocrine production of IGF-II is fundamental for the differentiation of satellite cells (muscle stem cells) in vitro, although its specific role in in vivo skeletal muscle development and regeneration is less characterized. nih.gov IGF-II's role in skeletal muscle differentiation is also critically dependent on the activity of Glucose-Regulated Protein 94 (GRP94), a chaperone protein essential for the processing and secretion of IGF-II. mdpi.com
Table 2: Role of rec IGF-II (1-67) (human) in Skeletal Muscle and Cartilage
| Process | Mechanism of Action | Key Signaling Pathway |
|---|---|---|
| Myoblast Differentiation | Upregulates MyoD | - |
| Mesenchymal Stem Cell Differentiation | Binds to IGF-1R | PI3K/Akt |
| Satellite Cell Differentiation | Autocrine action | - |
| Muscle Maintenance and Healing | Acts on striated muscle | - |
rec IGF-II (1-67) (human) plays a multifaceted role in the differentiation and metabolism of adipose tissue. It has been established that the IGF system is crucial for the growth and metabolism of adipose tissue, and IGF-II, in particular, has been linked to obesity in genetic studies. nih.gov In humans, IGF-II circulates at significantly high levels throughout life, suggesting an important postnatal physiological role. nih.govuece.br
Research indicates that IGF-II can act as a physiological regulator of preadipocyte growth and metabolism. nih.gov Its effects, however, are depot-specific. In subcutaneous preadipocytes, IGF-II promotes differentiation. nih.gov Conversely, it has a protective, opposing effect in visceral preadipocytes, where it restricts differentiation. This is confirmed by reductions in differentiation markers such as peroxisome proliferator-activated receptor-gamma (PPARγ) and adiponectin, as well as in triglyceride staining. nih.gov
Furthermore, IGF-II has been shown to reduce the mRNA expression of the insulin receptor in adipocytes and downregulate the abundance of insulin receptor isoform A and glucose transporter 4 (GLUT4) in visceral adipocytes, leading to decreased glucose uptake in these cells. nih.gov In mature human adipocytes, IGF-II stimulates glucose uptake, although with lower potency than insulin. mdpi.com Studies on 3T3-L1 pre-adipocytes have demonstrated that IGF-II can promote their proliferation and differentiation, leading to increased lipid accumulation. oatext.com
Table 3: Depot-Specific Effects of rec IGF-II (1-67) (human) on Adipose Tissue
| Adipose Depot | Effect on Preadipocyte Differentiation | Effect on Glucose Metabolism |
|---|---|---|
| Subcutaneous | Promotes differentiation | - |
| Visceral | Restricts differentiation | Downregulates IR-A and GLUT4, reducing glucose uptake |
rec IGF-II (1-67) (human) is involved in the complex processes of bone growth and remodeling. Bone remodeling is a continuous process of bone resorption by osteoclasts and formation by osteoblasts, essential for maintaining skeletal integrity. isciii.es Growth hormone (GH) influences the skeleton both directly and indirectly, with its indirect effects being mediated by IGF-I and IGF-II. radiologykey.com
IGF-II is expressed in both rodent and human osteoblasts (bone-forming cells). oup.com It exerts anabolic effects on these cells, stimulating their proliferation and differentiation, which in turn increases their number and function. isciii.es This stimulation contributes to the synthesis of the osteoid matrix and its subsequent mineralization. isciii.es Studies have demonstrated that IGFs have an osteogenic capacity, favoring osteoblastic differentiation at physiological doses. isciii.es
In a rat model of disuse osteoporosis, the administration of an IGF-II/IGF binding protein-2 (IGFBP-2) complex was shown to prevent the loss of bone mineral density (BMD). nasa.gov Furthermore, this treatment stimulated an increase in BMD in the control limb, with bone histomorphometry indicating increases in both endocortical and cancellous bone formation rates and in trabecular thickness. nasa.gov This suggests that IGF-II can act as an anabolic agent to increase bone mass.
Table 4: Effects of rec IGF-II (1-67) (human) on Bone
| Cell Type/Process | Specific Action | Overall Effect |
|---|---|---|
| Osteoblasts | Stimulates proliferation and differentiation | Increased bone formation |
| Bone Remodeling | Anabolic effects | Increased bone mass and density |
| Disuse Osteoporosis Model | Prevents BMD loss, stimulates formation | Anabolic therapeutic potential |
rec IGF-II (1-67) (human) plays significant roles in the development and function of the central nervous system (CNS). During prenatal development, IGF-II is more abundantly expressed in the brain than IGF-I. nih.gov While its expression becomes more restricted in adults, primarily to the meninges and choroid plexus, it continues to have important functions. nih.gov
IGF-II is particularly crucial for hippocampal physiology. scientificarchives.com The hippocampus is a brain region vital for learning and memory. IGF-II expression is upregulated in neural stem cells that generate new neurons in the dentate gyrus of the hippocampus, a process known as adult neurogenesis. scientificarchives.com It also participates in synapse formation and spine maturation in hippocampal neurons. scientificarchives.com Studies in rats have shown that IGF-II expression is increased during hippocampal-mediated learning and is important for memory formation and consolidation. scientificarchives.com
The neurobiological effects of IGF-II are mediated through intricate processes involving the IGF-II receptor, which is highly expressed in neurons and plays a role in regulating protein trafficking, synthesis, and degradation. gropep.com Deficiencies in IGF-II within the brain, serum, or cerebrospinal fluid have been associated with various neurological disorders. gropep.com The distribution of IGF-II receptors is widespread throughout neuronal regions of the adult human brain, with high densities in areas like the hippocampus, cerebellum, and cerebral cortex, suggesting its involvement in functions associated with specific neuronal pathways. nih.gov
Table 5: Neurobiological Functions of rec IGF-II (1-67) (human)
| Brain Region/Process | Role of IGF-II | Functional Implication |
|---|---|---|
| Fetal Brain | Abundant expression | CNS development |
| Hippocampus | Promotes adult neurogenesis, synapse formation, and spine maturation | Memory formation and consolidation |
| Neurons | Binds to widely distributed IGF-II receptors | Regulation of specific neuronal pathways |
rec IGF-II (1-67) (human) has been shown to influence hematopoiesis, the process of blood cell formation. Specifically, it enhances the growth of myeloid progenitors. In in vitro studies using human bone marrow, biosynthetic human IGF-II was found to enhance the growth of myeloid progenitors when stimulated with various hematopoietic regulators such as granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage colony-stimulating factor (GM-CSF), or interleukin-3 (IL-3). nih.gov
The analysis of colony composition revealed that IGF-II specifically increased the number of granulocyte colonies, without altering the numbers of macrophage or granulocyte-macrophage colonies. nih.gov The enhancing effect of IGF-II on granulocyte colony numbers was significant in the presence of G-CSF, GM-CSF, and IL-3. nih.gov These growth-promoting effects of IGF-II on human marrow myeloid progenitors are mediated through a direct mechanism involving the Type I IGF receptor. nih.gov
Further research has identified IGF-II as a regulator of hematopoietic stem cells (HSCs). It is preferentially expressed in long-term HSCs compared to short-term HSCs and progenitor populations. nih.gov IGF-II expression has been shown to increase HSC-derived multilineage colonies in vitro and enhance hematopoietic contribution in vivo following competitive bone marrow transplantation. nih.gov
Table 6: Effects of rec IGF-II (1-67) (human) on Hematopoiesis
| Cell Type | Stimulating Factor | Effect of IGF-II |
|---|---|---|
| Myeloid Progenitors | G-CSF | 66 +/- 13% increase in granulocyte colonies |
| Myeloid Progenitors | GM-CSF | 96 +/- 12% increase in granulocyte colonies |
| Myeloid Progenitors | IL-3 | 91 +/- 12% increase in granulocyte colonies |
| Hematopoietic Stem Cells | - | Enhances multilineage colony formation and in vivo contribution |
Hepatic Glycogen (B147801) Production and Hepatocyte Proliferation
Recombinant Insulin-like Growth Factor-II (1-67) (human), the mature 67-amino acid form of IGF-II, plays a significant role in liver physiology, specifically influencing both energy storage and cellular growth. wjgnet.comscientificarchives.com In the liver, IGF-II acts to suppress glucose output while simultaneously increasing the storage of glucose in the form of glycogen. mdpi.comresearchgate.net This regulation of glycogen production is a key metabolic function. In mouse fetal liver, for instance, IGF-II binds to the type A insulin receptor (IR-A), which in turn activates the PI3K/Akt signaling pathway. nih.gov This cascade leads to the phosphorylation of glycogen synthase, the enzyme that catalyzes the synthesis of glycogen. nih.gov
Beyond its metabolic role, IGF-II is also involved in the proliferation of hepatocytes, the primary cells of the liver. nih.gov Studies have shown that IGF-II is a mitogen that contributes to liver carcinogenesis and regeneration. mdpi.comresearchgate.net In cases of chronic liver injury, IGF-2 is produced by pericentral hepatocytes to promote hepatocyte proliferation and repair tissue damage. researchgate.net Research on cultured primary hepatocytes demonstrates that IGF-II stimulation directly promotes their proliferation, as measured by the incorporation of BrdU and the presence of the Ki67 proliferation marker. researchgate.net This proliferative effect is dose-dependent, with increasing concentrations of IGF-II leading to a greater number of dividing hepatocytes. researchgate.net
| Treatment | Time Point | Metric | Result |
|---|---|---|---|
| IGF-II (20 ng/ml) | 48 h | % BrdU-positive cells | Significant increase vs. control |
| IGF-II (100 ng/ml) | 48 h | % BrdU-positive cells | Greater increase than 20 ng/ml |
| IGF-II (200 ng/ml) | 48 h | % BrdU-positive cells | Highest increase vs. control |
| IGF-II | 48 h | % Ki67-positive cells | Significant increase vs. control |
Metabolic Regulation
rec IGF-II (1-67) (human) is an active regulator of glucose metabolism, exerting insulin-like effects on peripheral tissues. mdpi.com It has been demonstrated to stimulate glucose uptake and utilization in key metabolic tissues such as skeletal muscle and adipose tissue. researchgate.netnih.govsinobiological.com In skeletal muscle, IGF-II facilitates glucose transport, contributing to the lowering of blood glucose levels. mdpi.comnih.gov Studies on human muscle fiber strips have quantified this effect, showing that IGF-II can significantly increase glucose transport. nih.gov
The infusion of IGF-II in animal models, such as fasted lambs, resulted in a 15% increase in glucose clearance, highlighting its systemic impact on glucose metabolism. frontiersin.org This action on glucose uptake is a critical component of its broader role as a metabolic regulator. mdpi.comfrontiersin.org
| Compound | Concentration | Fold-Increase in Glucose Transport (vs. Basal) |
|---|---|---|
| rec IGF-II (1-67) (human) | 100 nM | 2.1-fold |
| Insulin | 100 nM | 2.8-fold |
The metabolic actions of rec IGF-II (1-67) (human) are mediated through its interaction with several receptors in the insulin and IGF family, thereby influencing insulin sensitivity pathways. wjgnet.com While it is the primary ligand for the IGF-II receptor (IGF-IIR), its signaling actions, particularly those related to metabolism and proliferation, are primarily conducted through the IGF-I receptor (IGF-IR) and specific isoforms of the insulin receptor (IR). wjgnet.comfrontiersin.org
The human insulin receptor exists in two isoforms, IR-A and IR-B. frontiersin.org While IGF-II binds with very low affinity to the IR-B isoform, which is predominant in adult metabolic tissues like the liver and muscle, it binds with high affinity to the IR-A isoform. frontiersin.orgnih.gov The affinity of IGF-II for IR-A is estimated to be 30-40% that of insulin. frontiersin.org The IR-A isoform is more commonly expressed during fetal development but is also present in some adult tissues and is frequently overexpressed in cancer cells. wjgnet.comfrontiersin.org Activation of IR-A by IGF-II is known to promote mitogenic signaling. wjgnet.com
Furthermore, IGF-II can bind with high affinity to the IGF-IR, which shares significant structural homology with the insulin receptor. wjgnet.com Activation of the IGF-IR triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways. wjgnet.com These pathways are crucial for regulating protein and glycogen synthesis, glucose uptake, and cell proliferation. wjgnet.comnih.gov Therefore, by interacting with both IGF-IR and the IR-A isoform, IGF-II can directly modulate signaling pathways that overlap with and are central to insulin sensitivity and metabolic control. wjgnet.comnih.gov
Pathophysiological Implications and Dysregulation of Rec Igf Ii 1 67 Human Signaling
Associations with Genetic and Epigenetic Disorders
The precise dosage of IGF-II is critical for normal development, a fact highlighted by two congenital disorders with opposing growth phenotypes: Beckwith-Wiedemann Syndrome and Silver-Russell Syndrome. These conditions are often linked to epigenetic dysregulation of the IGF2 gene located on chromosome 11p15.5. uniprot.orgbath.ac.uk
Beckwith-Wiedemann Syndrome is a pediatric overgrowth disorder characterized by features such as macrosomia (large body size), macroglossia (enlarged tongue), and an increased risk of developing childhood tumors like Wilms' tumor and hepatoblastoma. oncokb.orgscielo.br A primary molecular mechanism underlying BWS is the overexpression of IGF-II. nih.gov
The IGF2 gene is normally imprinted, meaning that only the allele inherited from the father is expressed, while the maternal allele is silenced. nih.govoncokb.org In many individuals with BWS, this imprinting is lost, leading to biallelic expression (expression from both paternal and maternal alleles). oncokb.org This "loss of imprinting" effectively doubles the gene dosage of IGF-II, contributing significantly to the somatic overgrowth that defines the syndrome. nih.govbath.ac.uk This genetic deregulation is considered a key etiological factor in the development of BWS and its associated predisposition to certain cancers. oncokb.orgscielo.br
In stark contrast to BWS, Silver-Russell Syndrome is a growth restriction disorder characterized by severe intrauterine and postnatal growth failure. unite.itnih.gov Affected individuals are typically born small for their gestational age and exhibit features such as a prominent forehead and body asymmetry. uniprot.orgnih.gov
SRS is genetically and epigenetically heterogeneous, but a significant portion of cases involve the underexpression of IGF-II. nih.govunite.itrevistamedicinamilitara.ro One of the primary causes is a loss of methylation on the paternal allele at the imprinting control region 1 (ICR1) on chromosome 11p15.5, which regulates the IGF2 and H19 genes. uniprot.org This epigenetic defect leads to reduced IGF-II expression, contributing to the growth failure seen in these patients. unite.it Rarely, pathogenic loss-of-function variants in the IGF2 gene itself can also cause SRS. nih.govnih.gov
Research has shown variations in IGF-2 serum levels among SRS patients with different molecular subtypes, which can aid in targeted genetic testing.
| SRS Molecular Subtype | Median IGF-2 Standard Deviation Score (SDS) |
|---|---|
| IGF2 genomic mutation (IGF2mut) | -1.75 |
| Maternal uniparental disomy of chromosome 7 (upd(7)mat) | -1.69 |
| 11p15 ICR1 loss of methylation (11p15LOM) | -0.61 |
| Clinical (tested negative for known genetic causes) | -0.55 |
Role in Oncogenesis and Tumor Progression
The mitogenic properties of IGF-II, essential for fetal development, can be co-opted by cancer cells to drive tumor growth and progression. bioscientifica.comrndsystems.com Dysregulation of IGF-II signaling is a common feature in many human cancers, where it contributes to malignancy through various mechanisms. nih.gov
Overexpression of IGF-II is a frequent event in a wide range of cancers, including colorectal, breast, prostate, and lung cancers, as well as Wilms' tumors. bioscientifica.comoncokb.org Elevated expression of IGF-II in tumors is often associated with a more aggressive disease phenotype and a poor prognosis. bioscientifica.com This overexpression can stem from the same loss of imprinting mechanism seen in BWS, leading to increased production of the IGF-II protein within the tumor. oncokb.orgkarger.com
Studies analyzing patient-derived cancer cell lines have quantified this overexpression, demonstrating a consistent pattern of increased IGF-II at both the transcript and protein levels compared to normal tissues.
| Level of Expression | Fold Increase in Cancer Cells vs. Normal Cells/Tissues |
|---|---|
| IGF-II Transcript (mRNA) | 0.1 to 12-fold |
| IGF-II Protein | 0.1 to 5-fold |
Furthermore, experiments involving gene editing or transcript silencing have shown that approximately 60-65% of cancer cell lines are negatively affected by blocking IGF2, highlighting the dependence of many tumors on this growth factor. nih.gov
In the context of cancer, IGF-II can act through both autocrine and paracrine signaling loops. nih.govnih.gov In an autocrine loop, the cancer cell itself secretes IGF-II, which then binds to receptors on its own surface, creating a self-sustaining stimulus for proliferation and survival. bioscientifica.comtemple.edu In paracrine signaling, IGF-II secreted by tumor cells or adjacent stromal cells acts on neighboring cancer cells to promote their growth. karger.com
A key aspect of this signaling in cancer is the interaction of IGF-II with the insulin (B600854) receptor isoform A (IR-A), which is often overexpressed in malignant cells. bioscientifica.comtemple.edunih.gov The binding of IGF-II to IR-A triggers potent mitogenic signals that promote cell growth and protect the cell from apoptosis (programmed cell death). nih.govnih.gov This IGF-II/IR-A autocrine system is considered a significant advantage for cancer cells, allowing them to proliferate independently of external growth signals. temple.edunih.gov This mechanism has been observed in various cancers, including breast and thyroid cancer. bioscientifica.comscispace.com
For a tumor to grow beyond a minimal size, it must develop its own blood supply through a process called angiogenesis. researchgate.net IGF-II plays a significant role in promoting tumor angiogenesis within the tumor microenvironment. mdpi.comnih.gov The tumor microenvironment consists of tumor cells, blood vessels, immune cells, and the extracellular matrix, all of which interact to influence tumor development. researchgate.netmdpi.com
IGF-II contributes to the formation of new blood vessels by directly stimulating the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov Furthermore, IGF-II can upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis. mdpi.comnih.gov This effect is often mediated by Hypoxia-Inducible Factor (HIF), a transcription factor that becomes active in the low-oxygen (hypoxic) conditions common in growing tumors. mdpi.comnih.govnih.gov The IGF-II signaling pathway can help maintain HIF levels, thereby promoting sustained VEGF expression and fueling the development of the vascular network that tumors need to survive and metastasize. mdpi.com
Contributions to Metabolic Dysregulation
Insulin-like growth factor II (IGF-II), a 67-amino acid peptide, is a crucial component of the IGF system with significant implications for metabolic regulation. nih.govmdpi.com While historically known for its role in fetal growth, emerging evidence indicates that dysregulation of IGF-II signaling is deeply involved in the pathophysiology of metabolic disorders, including insulin resistance, diabetes, and obesity. mdpi.comuece.br
Dysregulation of IGF-II is a recognized feature in diabetes. uece.br Numerous genetic studies have consistently suggested a causal role for IGF-II in the development of diabetes. mdpi.com The mechanisms underlying this association are complex and involve interactions with insulin receptors and their isoforms.
The insulin receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from alternative splicing. nih.gov While both isoforms bind insulin, IR-A binds IGF-II with an affinity comparable to that of insulin, whereas IR-B has a much lower affinity for IGF-II. uece.brnih.gov Activation of IR-A by IGF-II tends to produce a mitogenic (cell growth) response, while its activation by insulin results in a metabolic response. uece.br
In states of insulin resistance and type 2 diabetes, a shift in the expression of these isoforms occurs in metabolic tissues like the liver and adipose tissue. mdpi.comnih.gov Studies have shown that in these conditions, there is a higher expression of IR-A relative to IR-B. mdpi.com This change in the IR-A/IR-B ratio makes these tissues more responsive to IGF-II. mdpi.comnih.gov For instance, in subcutaneous adipose tissue, a high body mass index (BMI) is associated with an increased IR-A/IR-B ratio, which correlates with fasting insulin levels. nih.gov This suggests a potential mechanism where, under conditions of metabolic stress, the body's tissues become more sensitive to the growth-promoting signals of IGF-II, potentially exacerbating the pathological state.
Furthermore, serum levels of IGF-II have been found to be elevated in obese individuals, and even more so in those who also have type 2 diabetes. uece.br This increase in circulating IGF-II, coupled with the increased responsiveness of tissues via IR-A, points to a significant role for the peptide in the pathophysiology of diabetes. mdpi.comuece.br
Table 1: Research Findings on IGF-II and Insulin Resistance/Diabetes
| Research Finding | Implication | Source |
| Increased serum IGF-II and IGF-2R in obese subjects with and without type 2 diabetes. | Suggests a link between IGF-II levels and metabolic disease states. | uece.br |
| Increased IR-A/IR-B receptor isoform ratio in metabolic tissues of diabetic individuals. | Enhances tissue responsiveness to IGF-II, potentially favoring mitogenic over metabolic signaling. | mdpi.comnih.gov |
| Genetic variants in the INS/IGF-II/H19 locus are associated with diabetes. | Provides evidence for a causal role of IGF-II in the development of diabetes. | mdpi.com |
| Silencing of IMP2 (an IGF-II mRNA binding protein) expression results in resistance to high-fat diet-induced obesity. | Highlights the role of IGF-II regulatory proteins in metabolic control. | nih.gov |
The link between IGF-II and body composition is well-established through genetic and observational studies. nih.govmdpi.com Several cohort studies have found associations between genetic variations in the gene locus containing IGF-II and traits such as body weight, obesity, and the distribution of abdominal and visceral fat. mdpi.com Furthermore, the epigenetic state (methylation status) of the IGF-II gene is associated with body weight and adiposity. mdpi.com
Circulating levels of IGF-II have been observed to increase in obesity and show a positive correlation with BMI. uece.br These elevated levels appear to be dynamic, as they are reversible with weight loss, suggesting they are related to nutritional status. mdpi.com
Research into the specific actions of IGF-II on fat cells (adipocytes) has revealed depot-specific effects. A study using matched pairs of visceral and subcutaneous fat cells from children found that IGF-II has contrasting roles depending on the fat depot. nih.gov
Subcutaneous Fat: In preadipocytes from subcutaneous fat (fat under the skin), IGF-II promoted differentiation into mature fat cells. nih.gov
Visceral Fat: Conversely, in preadipocytes from visceral fat (fat surrounding internal organs), IGF-II had a protective, opposing effect, restricting their differentiation. nih.gov This was confirmed by reductions in differentiation markers and triglyceride accumulation. nih.gov
This suggests a potential physiological role for IGF-II in regulating body fat composition by favoring less accumulation of visceral fat, which is more strongly linked to metabolic diseases. nih.gov Additionally, IGF-II was found to reduce the expression of the insulin receptor and glucose transporter 4 (GLUT4) in visceral adipocytes, thereby decreasing glucose uptake in these cells. nih.gov This modulatory role of IGF-II in preadipocyte differentiation and metabolism may be a protective mechanism to limit excess visceral adiposity. nih.gov
Table 2: IGF-II's Role in Adiposity
| Feature | Finding | Potential Consequence | Source |
| Genetic Association | Polymorphisms in the IGF-II gene are linked to obesity and fat distribution. | Predisposition to obesity and specific patterns of fat accumulation. | mdpi.comnih.gov |
| Circulating Levels | Serum IGF-II levels are increased in obesity and decrease with weight loss. | IGF-II levels are a marker of nutritional status and adiposity. | mdpi.comuece.br |
| Depot-Specific Action | Promotes differentiation of subcutaneous preadipocytes. | Favors storage of fat in subcutaneous depots. | nih.gov |
| Depot-Specific Action | Restricts differentiation of visceral preadipocytes. | May limit the accumulation of metabolically harmful visceral fat. | nih.gov |
| Metabolic Regulation | Reduces insulin receptor and GLUT4 expression and glucose uptake in visceral adipocytes. | Modulates glucose metabolism differently in various fat depots. | nih.gov |
Involvement in Other Disease States
Beyond metabolic dysregulation, abnormalities in IGF-II signaling are associated with cardiovascular disease. manchester.ac.uk Evidence from both animal models and human studies points to IGF-II and its receptors as significant players in the development and progression of atherosclerosis, the underlying cause of many cardiovascular events. nih.govnih.gov
Atherosclerosis is characterized by the buildup of plaques within arteries, a process involving the proliferation and migration of vascular smooth muscle cells (VSMCs) and the synthesis of extracellular matrix. nih.gov Both IGF-I and IGF-II are potent stimulators of VSMC proliferation. frontiersin.org The entire IGF axis, including the growth factors, their binding proteins, and receptors, is believed to influence the development of atherosclerotic plaques. nih.gov
Experimental studies have provided direct evidence for IGF-II's role. In animal models, genetically modified mice with altered levels of IGF-II or its signaling receptors displayed abnormalities in the morphology of the aorta, a key blood vessel affected by atherosclerosis. nih.gov Furthermore, while IGF-2 messenger RNA (mRNA) is not typically found in healthy aortas, its levels are elevated in atherosclerotic aortas. physiology.org Overexpression of IGF-II specifically in VSMCs has been shown to result in the spontaneous formation of a neointima, a thickening of the inner layer of the blood vessel that is a hallmark of atherosclerotic lesion development. physiology.org These findings strongly suggest that IGF-II contributes to the pathological remodeling of blood vessels seen in atherosclerosis. nih.govphysiology.org
Research Methodologies and Experimental Models in Rec Igf Ii 1 67 Human Studies
In Vitro Functional Assays
In vitro assays are fundamental to elucidating the biological activities of rec IGF-II (1-67) at the cellular level. These experiments, conducted in controlled laboratory settings using cultured cells, allow for the precise measurement of the compound's effects on cell proliferation, receptor interaction, and intracellular signaling.
Cell Proliferation and Survival Assays (e.g., MCF-7, FDC-P1 cell lines)
A primary function of IGF-II is the promotion of cell growth and survival, a characteristic frequently quantified using cell proliferation and survival assays. nih.govmanchester.ac.uk These assays measure the mitogenic activity of rec IGF-II (1-67) on various cell lines.
Human breast cancer cell lines, such as MCF-7 , are commonly used models. Studies have demonstrated that rec IGF-II (1-67) stimulates the proliferation of MCF-7 cells in a dose-dependent manner. rndsystems.com The potency of this effect is often expressed as the ED50 value, which is the concentration of the growth factor that produces 50% of the maximum response. For rec IGF-II (1-67) acting on MCF-7 cells, the ED50 is typically observed in the low nanogram per milliliter range.
Another model system is the murine myeloid progenitor cell line, FDC-P1 . The proliferation of these cells can also be induced by rec IGF-II (1-67), providing another means to quantify its biological activity.
The mitogenic effects of IGF-II are mediated primarily through the Type 1 IGF receptor (IGF-1R), but also through the insulin (B600854) receptor (IR), particularly the IR-A isoform. nih.govpnas.org Experiments using 3T3-like fibroblast cells derived from mouse embryos lacking the IGF-1R gene have shown that IGF-II can still stimulate cell proliferation when these cells are engineered to overexpress the insulin receptor. pnas.org This demonstrates that IGF-II can signal for cell growth through multiple receptor pathways.
| Cell Line | Cell Type | Observed Effect | Typical ED₅₀ |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | Stimulation of proliferation | ≤ 6 ng/mL |
| FDC-P1 | Mouse Myeloid Progenitor | Induction of proliferation | Not specified in reviewed sources |
Receptor Binding and Activation Studies
The biological actions of rec IGF-II (1-67) are initiated by its binding to specific cell surface receptors. nih.gov Receptor binding and activation studies are crucial for understanding the specificity and affinity of these interactions. IGF-II interacts with several receptors, including the IGF-1R, the Type 2 IGF receptor (IGF-2R), and two isoforms of the insulin receptor, IR-A and IR-B. nih.govrndsystems.com
IGF-1 Receptor (IGF-1R): IGF-II binds with high affinity to the IGF-1R, which is structurally related to the insulin receptor and is a primary mediator of the mitogenic signals of both IGF-I and IGF-II. nih.govrndsystems.com
Insulin Receptor (IR): The IR exists in two isoforms due to alternative splicing of exon 11. nih.gov
IR-A (exon 11 minus): This isoform is predominantly expressed in fetal tissues and cancer cells. nih.gov IGF-II binds to IR-A with high affinity, comparable to its affinity for IGF-1R, and this interaction primarily leads to mitogenic effects. nih.govoup.com
IR-B (exon 11 plus): This isoform is mainly found in adult, well-differentiated tissues like the liver. oup.com IGF-II binds to IR-B with a significantly lower affinity. nih.govresearchgate.net
IGF-2 Receptor (IGF-2R): Also known as the cation-independent mannose-6-phosphate (B13060355) receptor, the IGF-2R binds IGF-II with very high affinity. rndsystems.comnih.gov However, this receptor lacks an intracellular tyrosine kinase domain and is primarily involved in clearing excess IGF-II from circulation and targeting it for lysosomal degradation, thus acting as a signaling antagonist. nih.gov
Binding affinity is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Studies have shown that the C and D domains of the IGF-II polypeptide are key structural determinants for its high-affinity binding to the IR-A isoform. oup.com
| Receptor | Relative Binding Affinity for IGF-II | Primary Function |
|---|---|---|
| IGF-1R | High nih.govresearchgate.net | Mitogenic Signaling nih.gov |
| IR-A | High nih.govresearchgate.net | Mitogenic Signaling nih.gov |
| IR-B | Low nih.govresearchgate.net | Metabolic Signaling nih.gov |
| IGF-2R (CIMPR) | High rndsystems.com | IGF-II Clearance/Degradation nih.gov |
Signal Transduction Pathway Analysis (e.g., Western Blot for phosphorylation)
Upon binding to IGF-1R or IR-A, rec IGF-II (1-67) induces a conformational change in the receptor, leading to the autophosphorylation of its intracellular tyrosine kinase domains. nih.gov This event triggers the recruitment of intracellular substrate proteins and the activation of downstream signaling cascades. Two major pathways are activated:
Phosphoinositide 3-kinase (PI3K)-Akt/PKB Pathway: Primarily associated with metabolic responses, cell survival, and proliferation. nih.govnih.gov
Ras-Mitogen-Activated Protein Kinase (MAPK) Pathway: Mainly responsible for mitogenic responses such as cell growth, differentiation, and gene expression. nih.govphysiology.org
Western blotting is a key technique used to analyze these pathways. It allows researchers to detect specific proteins and, crucially, their phosphorylation status, which indicates their activation. For example, upon stimulation of cells with rec IGF-II (1-67), Western blot analysis can detect increased phosphorylation of key signaling molecules like Akt, GSK3β, and ERK1/2 (a component of the MAPK pathway). nih.govoup.comresearchgate.net Studies in human chondrocytes and ovine trophectoderm cells have demonstrated that IGF-II treatment leads to a significant increase in the phosphorylated forms of Akt and ERK1/2. nih.govoup.com
Gene Expression Analysis (e.g., RT-PCR for IGF2 transcripts)
The effects of rec IGF-II (1-67) signaling ultimately translate into changes in gene expression. Techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) are used to quantify messenger RNA (mRNA) levels, providing a snapshot of gene activity. nih.govnih.gov
The regulation of the IGF2 gene itself is highly complex. nih.gov It is an imprinted gene, meaning its expression is typically confined to the allele inherited from the father. nih.gov The gene has multiple promoters that are differentially activated during development. nih.govencyclopedia.pub
While exogenous rec IGF-II (1-67) primarily acts on cell surface receptors, its downstream signaling can influence the expression of other genes. For instance, studies have shown that IGF-II can upregulate the mRNA levels of proteoglycans like Aggrecan and Versican in chondrocytes, an effect mediated by the PI3K pathway. nih.gov This demonstrates how IGF-II signaling can alter the expression of genes involved in specific cellular functions and tissue development.
Structural Analysis Techniques
Determining the three-dimensional structure of rec IGF-II (1-67) and its complexes with receptors is vital for understanding the molecular basis of its binding and activation mechanisms.
Advanced Spectroscopic Methods (e.g., NMR, Cryo-EM for IGF-II/receptor complexes)
High-resolution structural information has been obtained through advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM).
NMR Spectroscopy: The solution structure of human IGF-II was determined using NMR. nih.gov This revealed a three-dimensional structure similar to that of insulin and IGF-I, consisting of characteristic alpha-helical and beta-strand regions. This structural data provides a foundation for interpreting structure-activity relationships and identifying potential receptor interaction sites. nih.gov
Cryo-Electron Microscopy (Cryo-EM): This powerful technique has been instrumental in visualizing large molecular complexes at near-atomic resolution. Several recent studies have used cryo-EM to determine the structures of IGF-II bound to the ectodomains of IGF-1R and both isoforms of the insulin receptor. nih.govnih.govnih.govnih.gov These structures have provided critical insights into how IGF-II engages its receptors, revealing the specific contact points between the ligand and the receptor domains. nih.gov For example, a cryo-EM structure of the IGF-II:IGF-1R complex was determined to an average resolution of 3.2 Å. nih.govnih.gov Cryo-EM has also revealed the structures of the full-length human IR-A and IR-B in complex with IGF-II, elucidating the molecular basis for the differential binding affinities. nih.govpdbj.org
Mass Spectrometry for Peptide Characterization and Cleavage Site Identification
Mass spectrometry (MS) is a critical analytical technique for the characterization of recombinant human Insulin-Like Growth Factor II (rec IGF-II (1-67) (human)). This powerful tool is employed to verify the molecular weight, confirm the amino acid sequence, and identify post-translational modifications of the recombinant protein. High-resolution mass spectrometry methods, such as electrospray ionization time-of-flight (ESI-TOF), can determine the mass of the intact protein with high accuracy. For instance, the predicted molecular weight of rec IGF-II is 7532.52 Da, and ESI-TOF analysis has observed a corresponding mass of 7532.89 Da, confirming the identity of the recombinant protein abcam.com.
Beyond basic characterization, mass spectrometry is instrumental in identifying the specific locations where enzymes cleave the IGF-II peptide. This is crucial for understanding its degradation and metabolism. One study utilized liquid chromatography coupled with quadrupole time-of-flight (LC-Q-TOF) mass spectrometry to map the cleavage sites of human IGF-II when degraded by the human insulin-degrading enzyme (IDE) nih.gov. After incubating IGF-II with IDE, researchers identified 14 distinct fragments nih.gov. The identification of these fragments is based on the precise match between the observed mass and the predicted mass of both the precursor ions and their subsequent product ions (b/y ions) generated during tandem MS (MS/MS) analysis nih.govresearchgate.net. This detailed fragmentation analysis allows for the unambiguous determination of the exact peptide bonds that are broken by the enzyme.
Quantitative MS-based methods have also been developed to measure levels of IGF-II in biological samples like serum nih.govresearchgate.netlcms.czsemanticscholar.org. These approaches, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can offer high specificity and accuracy compared to traditional immunoassays semanticscholar.org.
Table 1: Application of Mass Spectrometry in rec IGF-II (1-67) (Human) Analysis
| MS Technique | Application | Key Findings | References |
|---|---|---|---|
| ESI-TOF | Molecular Weight Determination | Confirmed the molecular weight of rec IGF-II to be ~7532.89 Da, matching the predicted mass. | abcam.com |
| LC-Q-TOF MS | Cleavage Site Identification | Identified 14 fragments of human IGF-II generated by insulin-degrading enzyme (IDE). | nih.gov |
| LC-MS/MS | Quantitation in Serum | Developed for accurate measurement of IGF-II levels in clinical and research samples. | lcms.czsemanticscholar.org |
In Vivo Animal Models
Genetically Modified Models (e.g., Igf2 knockout mice) for Developmental Studies
The study of genetically modified mice, particularly those with a targeted disruption of the Igf2 gene (Igf2 knockout mice), has been fundamental in elucidating the crucial role of IGF-II in development nih.gov. These models have demonstrated that IGF-II is a potent mitogen that promotes the proliferation of various cell types during the fetal period, playing a major role in organ growth nih.gov.
Pioneering experiments involving the targeted disruption of the paternal Igf2 allele resulted in heterozygous mutant mice that were only 60% of the size of their wild-type littermates at birth jax.orgresearchgate.net. This growth-deficient phenotype is maintained into adulthood jax.org. Conversely, when the disrupted gene is inherited from the mother, the offspring are phenotypically normal, a key finding that helped establish the parental imprinting of the Igf2 gene (i.e., only the paternal allele is typically expressed) researchgate.net. These growth-deficient animals are otherwise generally healthy and fertile, indicating that while IGF-II is vital for normal growth, it is not essential for survival researchgate.net.
Further studies using Igf2 knockout models have revealed more specific roles in tissue and organ development. For example, complete ablation of Igf2 in mice leads to significant reductions in placental volume and surface area, along with an increase in the thickness of the interhemal membrane, which is critical for nutrient exchange nih.gov. Specific knockout of the placental transcript of Igf2 (Igf2-P0) also results in placental and fetal growth restriction nih.govnih.gov. These models have shown that placental Igf2 is critical for the proper development of the labyrinthine zone architecture, the primary site of nutrient exchange between mother and fetus nih.gov.
Table 2: Phenotypes Observed in Igf2 Knockout Mouse Models
| Knockout Model | Primary Phenotype | Specific Developmental Findings | References |
|---|---|---|---|
| Paternal Igf2 Allele Knockout | Reduced body size (~60% of wild-type at birth) | Growth deficiency maintained into adulthood. | jax.orgresearchgate.net |
| Complete Igf2 Knockout (Null) | Placental and fetal growth restriction | Diminished volumes and surface areas of the placental labyrinth. | nih.govnih.gov |
| Placental-specific Igf2-P0 Knockout | Placental and fetal growth restriction | Affects the architecture of the interhemal membrane. | nih.govnih.gov |
Xenograft Models for Studying Tumorigenesis Mechanisms
Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of cancer research and are used to investigate the role of IGF-II in tumorigenesis nih.govnih.gov. These models allow researchers to study the growth of human cancers in a living organism and to assess how factors like IGF-II contribute to tumor progression nih.gov.
Studies using xenografts of human breast cancer cell lines (e.g., MCF-7 and T61) in athymic mice have shown a correlation between IGF-II expression and hormone-regulated tumor growth nih.gov. For example, in the estrogen-dependent MCF-7 xenograft model, estrogen treatment, which is required for tumor growth, was accompanied by an increase in IGF-II expression nih.gov. Conversely, in the estrogen-inhibited T61 xenograft, estrogen treatment depressed IGF-II levels nih.gov. In estrogen-independent MDA-MB-231 cell xenografts, IGF-II was expressed constitutively nih.gov. These findings suggest that autocrine or paracrine expression of IGF-II may be a mechanism through which steroid hormones regulate cancer cell growth nih.gov.
Xenograft models are also employed to study the effects of targeting the IGF signaling pathway. For instance, the IGF-I receptor (IGF-1R), which binds both IGF-I and IGF-II, is a key mediator of their mitogenic effects mdpi.com. Studies on human breast cancer xenografts have shown that heightened IGF-1R activity is important for sustaining cancer stem cell populations mdpi.com. These in vivo models are therefore invaluable for preclinical assessment of therapies designed to inhibit the IGF-II signaling axis in cancer.
Comparative Studies Across Species (e.g., rodents, primates)
Comparative studies of IGF-II across different species, such as rodents, primates, and humans, have revealed important differences in its expression and regulation, which are critical for translating research findings from animal models to humans nih.govnih.gov.
A major difference lies in the pattern of circulating IGF-II after birth. In humans and rhesus monkeys, serum IGF-II concentrations climb during early childhood and remain stable and abundant throughout adult life nih.govuece.br. In stark contrast, rodents like mice and rats experience a dramatic decline in circulating IGF-II concentrations postnatally, with very low to negligible amounts found in adults uece.brresearchgate.net. This is largely because the liver is the main source of circulating IGF-II in humans, whereas liver Igf2 synthesis is virtually nonexistent in adult rodents researchgate.net. In adult rats, the prevailing form of IGF-II in circulation is pro-IGF-2, unlike in humans where the mature 67-amino acid peptide is abundant nih.gov.
These species-specific differences have significant implications for research. For example, the lack of circulating IGF-II in adult rodents makes it challenging to use them as models to study the role of endogenous circulating IGF-II in conditions like neurocognitive function in adults researchgate.net. While IGF-II is highly expressed in the adult rodent brain, particularly the choroid plexus and meninges, its peripheral functions observed in humans cannot be directly studied nih.govscientificarchives.com. These distinctions underscore the importance of selecting appropriate animal models and exercising caution when extrapolating data from rodents to human physiology and disease.
Table 3: Comparison of IGF-II Characteristics in Humans and Rodents
| Characteristic | Humans | Rodents (Mice/Rats) | References |
|---|---|---|---|
| Circulating IGF-II in Adults | Abundant; stable throughout adulthood. | Negligible; declines dramatically after birth. | nih.govuece.brresearchgate.net |
| Primary Source of Circulating IGF-II | Liver | Non-hepatic; liver synthesis is virtually zero in adults. | researchgate.net |
| Predominant Circulating Form | Mature IGF-II (67 aa) | Pro-IGF-2 (in rats) | nih.gov |
| Genomic Imprinting in Brain | "Inversion" of imprinting reported (maternal allele expression). | "Inversion" of imprinting reported (maternal allele expression). | nih.gov |
Comparative Analysis with Insulin Like Growth Factor I Igf I and Insulin
Structural Homologies and Divergences
IGF-II, IGF-I, and insulin (B600854) are structurally related peptides, with IGF-II and IGF-I showing approximately 67% homology. uece.br All three are synthesized as precursor molecules (prepro-peptides) containing B, C, and A domains. nih.gov In insulin, the C-domain (connecting peptide) is excised during maturation to yield a two-chain structure (A and B chains) linked by disulfide bonds. nih.gov In contrast, both IGF-I and IGF-II are single-chain polypeptides where the C-domain is retained. nih.gov
The primary structure of mature human IGF-II consists of 67 amino acids, while IGF-I has 70 amino acids. unc.edu Both IGFs possess A and B domains, analogous to the A and B chains of insulin, a connecting C-domain, and a short D-domain at the C-terminus, which is absent in insulin. nih.govresearchgate.net The spatial arrangement of the hydrophobic core residues is highly conserved among all three proteins. researchgate.net
Key structural divergences lie within the C and D domains. The C-domain of IGF-II is crucial for its high-affinity binding to the insulin receptor isoform A (IR-A). nih.govoup.com The structural differences in the C and D domains between IGF-I and IGF-II are responsible for their differential binding affinities to various receptors. oup.com For instance, the C- and D-domains of IGF-II contribute to its higher affinity for the IR-A compared to IGF-I. oup.com Furthermore, the cysteine-rich (CR) domain of the receptors interacts with the C- and D-domains of the IGFs, and significant structural and electrostatic potential differences in this receptor region between the insulin receptor and the IGF-1 receptor contribute to ligand specificity. pnas.org
| Feature | rec IGF-II (1-67) (human) | IGF-I | Insulin |
| Number of Amino Acids | 67 | 70 | 51 (A+B chains) |
| Structure | Single polypeptide chain | Single polypeptide chain | Two polypeptide chains (A and B) |
| C-Domain | Present | Present | Excised during maturation |
| D-Domain | Present (8 amino acids) | Present (12 amino acids) | Absent |
| Sequence Homology to IGF-I | ~67% | 100% | Lower |
| Disulfide Bonds | 3 | 3 | 3 |
Receptor Binding Specificities and Affinities
The biological actions of IGF-II, IGF-I, and insulin are mediated through their interaction with a family of structurally related receptor tyrosine kinases: the IGF-I receptor (IGF-1R), the insulin receptor (IR), and the IGF-II/mannose-6-phosphate (B13060355) receptor (IGF-2R). The IR exists in two isoforms, IR-A and IR-B, due to alternative splicing. nih.gov
IGF-II exhibits a broad receptor binding profile. It binds with high affinity to the IGF-1R and the IR-A isoform. nih.govnih.gov Its affinity for the IGF-1R is generally reported to be 2- to 10-fold lower than that of IGF-I. nih.govresearchgate.net However, IGF-II binds to the IR-A with an affinity comparable to or only slightly lower than that of insulin, and significantly higher than IGF-I. uece.brnih.gov In contrast, IGF-II has a much lower affinity for the IR-B isoform. nih.gov Insulin binds with the highest affinity to both IR isoforms and has a very low affinity for the IGF-1R (100- to 500-fold lower than IGF-I). unc.edu
IGF-II also binds with very high affinity to the IGF-2R, which is structurally distinct from the IGF-1R and IR and lacks intrinsic tyrosine kinase activity. The IGF-2R is primarily involved in the clearance and degradation of IGF-II, thereby acting as a sink to regulate its bioavailability. nih.gov
The following table summarizes the approximate dissociation constants (Kd) for these interactions, illustrating the varied binding affinities. Lower Kd values indicate higher affinity.
| Ligand | Receptor | Approximate Dissociation Constant (Kd) |
| rec IGF-II (1-67) (human) | IGF-1R | ~2.2 - 3.0 nM oup.commpg.de |
| IR-A | ~3 nM nih.gov | |
| IR-B | ~40 nM nih.gov | |
| IGF-2R | High Affinity (Sub-nanomolar) | |
| IGF-I | IGF-1R | ~0.25 - 1.5 nM nih.govmpg.de |
| IR-A | Lower affinity than IGF-II | |
| IR-B | Lower affinity than IGF-II | |
| Insulin | IGF-1R | ~383 nM (Low Affinity) nih.gov |
| IR-A | ~0.24 nM nih.gov | |
| IR-B | ~0.67 nM nih.gov |
Overlapping and Distinct Biological Functions
The overlapping receptor specificities of IGF-II, IGF-I, and insulin lead to a complex interplay of biological activities, with both shared and distinct functions. Broadly, insulin is considered the primary metabolic hormone, while the IGFs are predominantly involved in growth and mitogenesis. frontiersin.org
Metabolic Functions: Insulin is the most potent regulator of metabolism, strongly promoting glucose uptake in tissues like muscle and fat, and suppressing hepatic glucose production. While IGF-II can stimulate glucose uptake, it is significantly less potent than insulin and even IGF-I. uece.br This reduced metabolic potency of IGF-II is attributed to its lower affinity for the IR-B, the primary isoform mediating metabolic effects, and potentially different signaling outcomes upon binding to the IR-A. uece.brnih.gov
Mitogenic and Growth Functions: IGF-II is a crucial hormone for fetal development and growth. uece.br Both IGF-I and IGF-II are potent mitogens, promoting cell proliferation, survival, and differentiation. nih.gov A key distinction arises from IGF-II's interaction with the IR-A. While insulin binding to IR-A elicits a predominantly metabolic response, IGF-II binding to the same receptor isoform results in a strong mitogenic signal. uece.brnih.gov In some cellular contexts, IGF-II has been shown to be a more potent mitogen than insulin when acting through the IR-A. unict.it This differential signaling through a shared receptor highlights a critical functional divergence. Studies using microarray gene expression have confirmed that even when stimulating the same receptor (IGF-1R), IGF-I, IGF-II, and insulin can induce different gene expression profiles, which may account for their distinct biological effects. nih.govfrontiersin.org
| Function | rec IGF-II (1-67) (human) | IGF-I | Insulin |
| Primary Role | Fetal growth, Mitogenesis | Postnatal growth, Mitogenesis | Metabolic regulation |
| Mitogenic Potency | High (especially via IGF-1R and IR-A) | High (primarily via IGF-1R) | Moderate (lower than IGFs) |
| Metabolic Potency (e.g., Glucose Uptake) | Low | Moderate | High |
| Key Receptor for Mitogenesis | IGF-1R, IR-A | IGF-1R | IR-A |
| Key Receptor for Metabolism | IR-A (less effective), IR-B (low affinity) | IGF-1R, IR-A | IR-A, IR-B |
Differential Regulation of Expression and Bioavailability
The expression and bioavailability of IGF-II, IGF-I, and insulin are regulated by distinct mechanisms, ensuring their specific functions during different developmental stages and physiological conditions.
Gene Expression: Insulin expression is largely confined to the beta-cells of the pancreas and is primarily regulated by blood glucose levels. IGF-I expression occurs in the liver and numerous other tissues. taylorfrancis.com Hepatic IGF-I production is strongly dependent on growth hormone (GH), making circulating IGF-I a key mediator of GH's postnatal growth effects. taylorfrancis.comnih.gov
In contrast, IGF-II is widely expressed during fetal development, and its expression is largely independent of GH. uece.br In adults, the liver is a major source of circulating IGF-II, but its expression in many tissues persists. uece.br The regulation of the IGF2 gene is complex, involving genomic imprinting. Furthermore, in skeletal muscle cells, IGF-II has been shown to up-regulate its own gene expression while simultaneously suppressing the expression of the IGF-I gene, indicating a local auto-regulatory and feedback mechanism. nih.govresearchgate.net
Bioavailability: Unlike insulin, which circulates in an unbound, free form, over 99% of IGF-I and IGF-II in the bloodstream are bound to a family of six high-affinity IGF-binding proteins (IGFBPs). nih.govnih.gov These IGFBPs modulate the bioavailability and half-life of the IGFs. They can inhibit IGF action by preventing receptor binding or, in some cases, potentiate their effects. unc.edu
There are key differences in how IGFBPs interact with IGF-I and IGF-II. Most IGFBPs (1 through 5) bind both IGFs with relatively similar high affinities. nih.gov However, IGFBP-6 exhibits a marked preference for IGF-II, binding it with over 100-fold higher affinity than IGF-I. nih.gov This specificity suggests a distinct regulatory role for IGFBP-6 in modulating IGF-II's actions. The formation of ternary complexes, involving an IGF, an IGFBP, and an acid-labile subunit (ALS), significantly extends the circulating half-life of the IGFs, with most circulating IGF-I and IGF-II being part of these complexes. nih.gov
| Regulatory Aspect | rec IGF-II (1-67) (human) | IGF-I | Insulin |
| Primary Site of Production | Liver, various tissues (widespread in fetus) | Liver, various tissues | Pancreatic beta-cells |
| Primary Regulation of Expression | Largely GH-independent; Genomic imprinting; Autoregulation | GH-dependent (postnatal hepatic) | Blood glucose levels |
| Circulating Form | Mostly bound to IGFBPs | Mostly bound to IGFBPs | Free, unbound |
| Key Binding Protein Specificity | High affinity for IGFBP-6 | Lower affinity for IGFBP-6 | None |
| Bioavailability Modulation | Tightly regulated by IGFBPs and IGF-2R | Tightly regulated by IGFBPs | Not regulated by binding proteins |
Future Directions in Recombinant Human Igf Ii 1 67 Research
Elucidation of Novel Signaling Pathways and Mechanisms
Insulin-like growth factor II (IGF-II), a 67-amino acid polypeptide, is a key regulator of cellular growth, differentiation, and survival. Its biological actions are primarily mediated through binding to the type 1 IGF receptor (IGF-1R) and isoform A of the insulin (B600854) receptor (IR-A). Upon binding, it activates canonical signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are central to its mitogenic and metabolic effects. IGF-II also binds with high affinity to the cation-independent mannose-6-phosphate (B13060355) receptor, also known as the IGF-II receptor (IGF2R), which is generally considered a clearance receptor that internalizes and degrades IGF-II, thereby reducing its bioavailability.
Despite this established framework, the full spectrum of IGF-II signaling is not completely understood, presenting several key areas for future research. A primary goal is to dissect the nuanced differences in signaling outcomes when IGF-II binds to IGF-1R versus IR-A. Although these receptors can activate similar downstream pathways, there is evidence that ligand binding can result in differential regulation of gene expression and diverse cellular responses. Future studies should focus on identifying unique downstream effectors and transcriptional targets specific to IGF-II activation of each receptor. This could explain the varied roles of IGF-II in different tissues and developmental stages.
Furthermore, the signaling capabilities of the IGF2R warrant deeper investigation. While its role as a scavenger receptor is well-documented, a growing body of evidence suggests it may not be signaling-inert. Some studies indicate that IGF2R can recruit G-proteins and activate pathways involving phospholipase C, although these mechanisms are not well characterized, particularly in the central nervous system. A crucial future direction is to confirm and characterize these non-canonical signaling pathways and determine their physiological relevance. Identifying the conditions under which IGF2R transduces signals versus targets IGF-II for degradation could reveal novel regulatory mechanisms.
Finally, the identification of new binding partners and modulators of IGF-II signaling is essential. The six classical IGF-binding proteins (IGFBPs) are known to modulate the bioavailability and activity of IGF-II. However, the interplay between IGF-II, its receptors, and the full complement of IGFBPs and IGFBP-related proteins in specific tissue microenvironments is complex and requires further study. Future research employing advanced proteomics and protein-protein interaction screens could uncover novel interacting proteins that fine-tune IGF-II signaling, providing new targets for therapeutic intervention.
| Receptor | Primary Signaling Pathways | Known Function | Future Research Focus |
| IGF-1R | Ras/MAPK, PI3K/Akt | Mitogenic, cell survival, differentiation | Receptor-specific downstream targets and gene expression profiles. |
| IR-A | Ras/MAPK, PI3K/Akt | Mitogenic, metabolic, stem cell maintenance | Dissecting differential signaling outcomes compared to IGF-1R activation. |
| IGF2R | G-protein signaling (putative) | Ligand clearance, tumor suppression | Elucidating non-canonical signaling pathways and their physiological relevance. |
Comprehensive Understanding of Post-Translational Modifications and Proteolysis
The bioactivity of IGF-II is intricately regulated by extensive post-translational processing of its precursor, pro-IGF-II. Mature IGF-II (1-67) is a 7.5 kDa peptide derived from a 156-amino acid pro-peptide. This conversion involves regulated endoproteolytic cleavage, leading to the formation of several intermediate and variant forms. Future research must aim to create a complete map of these processing events and understand their functional consequences.
Key intermediates include "big" IGF-II variants, such as IGF-II (1-104) and IGF-II (1-87), which have been identified in serum. The proprotein convertase PC4 has been shown to process pro-IGF-II to generate mature IGF-II (1-67), a step that is crucial for activating its biological function in promoting trophoblast migration. However, the full repertoire of proteases and carboxypeptidases involved in the stepwise cleavage of pro-IGF-II in different tissues is not yet known. A critical area of investigation is to identify these enzymes and understand the tissue-specific regulation of their activity, which could explain how IGF-II function is tailored to different physiological contexts.
Beyond the generation of mature IGF-II, further proteolytic processing can occur. For instance, mature IGF-II can be cleaved to produce variants like des(37-40) IGF-II, also known as vesiculin. Vesiculin, a two-chain peptide, has been shown to be as active as IGF-II in signaling and glucose regulation and may play a role in enhancing islet cell mass in pre-diabetic models. Future studies should focus on identifying the proteases responsible for generating vesiculin and other potential IGF-II fragments and characterizing the unique biological activities of these variants.
| IGF-II Form | Amino Acids | Molecular Weight | Key Features | Research Questions |
| Pro-IGF-II | 1-156 | ~20-26 kDa | Biologically inactive precursor; can be glycosylated. | What is the full set of enzymes initiating its processing? |
| "Big" IGF-II | 1-104 or 1-87 | 8-18 kDa | Processing intermediates; can be glycosylated. | What are the specific biological roles of these larger forms? |
| Mature IGF-II | 1-67 | 7.5 kDa | Biologically active form; not glycosylated. | How is its availability and activity modulated in specific tissues? |
| Vesiculin | des(37-40) IGF-II | ~7.5 kDa | Two-chain processed variant of mature IGF-II. | What is its unique physiological significance and processing pathway? |
Development of Advanced In Vitro and In Vivo Model Systems
Understanding the multifaceted roles of IGF-II requires sophisticated model systems that can accurately recapitulate complex biological processes. Current in vitro research often utilizes cell lines such as human umbilical vein endothelial cells (HUVECs) to study angiogenesis and MCF-7 breast cancer cells for proliferation assays. While valuable, these two-dimensional monoculture systems lack the complex architecture and cellular heterogeneity of native tissues.
A significant future direction is the development and application of advanced in vitro models. Three-dimensional organoid cultures, including tumor organoids and neurospheres, offer a more physiologically relevant context to study IGF-II's role in tissue development, cancer progression, and neural function. These models can better simulate the cell-cell and cell-matrix interactions that influence IGF-II signaling in vivo.
In the realm of in vivo research, transgenic mouse models with systemic overexpression or knockout of the Igf2 gene have been instrumental in demonstrating its crucial role in prenatal growth. However, these models are limited in their ability to dissect the tissue-specific and temporal functions of IGF-II in adulthood. The development of conditional and inducible knockout/knock-in mouse models is a critical next step. Such models would allow researchers to delete or modify the Igf2 gene in specific cell types or at particular developmental stages, providing unprecedented insight into its roles in adult tissue homeostasis, regeneration, and disease.
Furthermore, given the differential dependence of human tumors on IGF1R signaling, there is a need for better preclinical cancer models. Genetically engineered mouse models where tumors are driven by human IGF1R and its ligand IGF-II provide a powerful platform to study the relationship between the genetic context of a tumor and its response to targeted therapies. Expanding these models to other cancer types and developing humanized mouse models—for instance, by engrafting human immune systems or patient-derived xenografts—will be crucial for evaluating the efficacy of anti-IGF-II/IGF1R therapies in a more clinically relevant setting.
Deeper Exploration of IGF-II's Role in Specific Physiological and Pathological Contexts
While IGF-II is well-established as a critical fetal growth factor, its functions in adult physiology and in a range of pathologies remain areas of active and future investigation. Research has highlighted its importance in the central nervous system for memory consolidation, neurogenesis, and synapse formation. Pathologically, dysregulation of IGF-II expression, often through loss of imprinting, is linked to overgrowth disorders like Beckwith-Wiedemann syndrome and various cancers.
Future research must delve deeper into the specific contexts of IGF-II action. In neuroscience, a key goal is to move beyond the hippocampus and explore IGF-II's neuroprotective potential in a broader range of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and Huntington's disease, and in psychiatric disorders like schizophrenia and depression. Understanding the mechanisms by which IGF-II modulates neuronal survival and function could pave the way for novel therapeutic strategies.
In metabolic disease, the role of IGF-II is complex. Overproduction by tumors can cause severe hypoglycemia. However, emerging evidence suggests a more nuanced role in normal metabolism, including the regulation of adipocyte differentiation, glucose uptake, and the maintenance of pancreatic β-cell mass. Future studies should aim to clarify the contribution of IGF-II to the pathophysiology of obesity and type 2 diabetes, exploring how its local action in adipose tissue, skeletal muscle, and the pancreas influences insulin sensitivity and glucose homeostasis.
The role of IGF-II in other pathologies also warrants further exploration. For example, some evidence suggests its involvement in the formation of atherosclerotic lesions, but research in this area is limited. A deeper investigation into the impact of IGF-II on vascular biology, inflammation, and tissue remodeling could uncover a significant role in cardiovascular disease. Systematically exploring the function of IGF-II across different organ systems in both health and disease will be essential to fully comprehend the biological significance of this potent growth factor.
| Context | Known Role | Future Research Direction |
| Fetal Development | Major growth-promoting hormone. | Investigating the specific mechanisms controlling placental and organ-specific growth. |
| Central Nervous System | Memory formation, neurogenesis, neuroprotection. | Exploring therapeutic potential in a wider range of neurodegenerative and psychiatric disorders. |
| Cancer | Promotes tumor growth and survival; overexpressed via loss of imprinting. | Dissecting its role in tumor microenvironment, metastasis, and therapy resistance. |
| Metabolic Regulation | Can cause hypoglycemia; influences adipocyte and β-cell function. | Clarifying its contribution to obesity, insulin resistance, and type 2 diabetes. |
| Cardiovascular System | Potential involvement in atherosclerosis. | Defining its role in vascular biology, inflammation, and lesion formation. |
| Tissue Homeostasis | Maintenance of stem cell populations (e.g., neural, intestinal). | Elucidating its function in adult tissue repair and regeneration across various organ systems. |
Q & A
Q. What are the key considerations for GDPR compliance in multinational IGF-II studies?
- Methodological Answer : Designate a Data Protection Officer (DPO) for EU-based collaborations. Pseudonymize participant identifiers and include GDPR-specific clauses in consent forms (e.g., data access requests and withdrawal rights). Conduct Data Protection Impact Assessments (DPIAs) before initiating studies involving sensitive health data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
